kaempferol 3-O-rhamnoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21?/m1/s1 |
InChI Key |
SOSLMHZOJATCCP-VVTWGIOXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Synonyms |
kaempferol 3-O-alpha-rhamnoside kaempferol 3-O-rhamnoside |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of Kaempferol 3-O-rhamnoside
Topic: Chemical Structure, Molecular Weight, and Technical Characterization of Kaempferol 3-O-rhamnoside (Afzelin) Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists
Structural Elucidation, Isolation Protocols, and Pharmacological Mechanisms[1][2]
Executive Summary
This compound (commonly known as Afzelin ) is a bioactive flavonol glycoside characterized by the attachment of an alpha-L-rhamnopyranosyl moiety to the C-3 position of a kaempferol backbone.[1][2][3][4][5][6][7] Widely distributed in medicinal flora such as Schima wallichii, Pithecellobium dulce, and Houttuynia cordata, it serves as a critical reference standard in phytochemical analysis and a lead scaffold for anti-inflammatory and anti-cancer drug development. This guide provides a rigorous technical breakdown of its physicochemical identity, validated isolation workflows, and molecular mechanisms of action.[2]
Physicochemical Identity & Structural Architecture[1][2]
The core structure of Afzelin consists of a polyphenolic aglycone (Kaempferol) linked via an O-glycosidic bond to a deoxyhexose sugar (Rhamnose).[2] Understanding the stereochemistry of the rhamnose moiety (alpha-L-configuration) is vital for distinguishing it from other isomers.[1][2]
Table 1: Chemical Specifications
| Parameter | Technical Detail |
| Common Name | Afzelin; Kaempferin |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
| CAS Registry Number | 482-39-3 |
| Molecular Formula | C₂₁H₂₀O₁₀ |
| Molecular Weight | 432.38 g/mol |
| Aglycone | Kaempferol (3,5,7,4'-tetrahydroxyflavone) |
| Glycone | |
| Linkage | O-glycosidic linkage at C-3 |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |
| Appearance | Yellow amorphous powder or needles |
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and functional groups defining the molecule.[2]
Figure 1: Structural connectivity showing the Kaempferol backbone linked to the Rhamnose moiety.[4][6][8]
Analytical Characterization (NMR & MS)[2][10][11][12]
Accurate identification requires correlating Mass Spectrometry (MS) fragmentation with Nuclear Magnetic Resonance (NMR) shifts.[2]
Mass Spectrometry (ESI-MS)[1][2]
-
Precursor Ion:
-
Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR) Data
The following shifts are diagnostic for Afzelin in DMSO-
-
Rhamnose Methyl Group (
H): A doublet at ppm ( Hz).[2] This is the "fingerprint" signal for rhamnose.[2] -
Anomeric Proton (
H): A doublet at ppm ( Hz).[2] The small coupling constant indicates the -configuration.[2] -
A-Ring Protons: Two doublets at
(H-6) and (H-8) ppm ( Hz, meta-coupling). -
B-Ring Protons: Two doublets at
(H-3',5') and (H-2',6') ppm ( Hz, ortho-coupling).
Isolation and Purification Protocol
The following protocol is synthesized from established methodologies for isolating flavonol rhamnosides from plant matrices (e.g., Schima wallichii leaves).
Reagents & Materials[1][2][9][11][13][14][15]
-
Solvents: Ethanol (70%), n-Hexane, Ethyl Acetate (EtOAc), Methanol.[2]
-
Stationary Phase: Silica gel 60 (230–400 mesh) or Sephadex LH-20.[1][2]
Step-by-Step Methodology
-
Extraction: Macerate dried, powdered leaves (1 kg) in 70% Ethanol (3 x 3L) for 72 hours at room temperature. Filter and concentrate under reduced pressure (Rotary Evaporator at 45°C) to obtain the Crude Extract.
-
Liquid-Liquid Partitioning:
-
Chromatographic Isolation:
-
Polishing: Purify active fractions using Sephadex LH-20 (eluting with Methanol) to remove polymeric tannins.[1][2]
-
Crystallization: Recrystallize from Methanol/Water to yield yellow needles.
Workflow Visualization
Figure 2: Isolation workflow targeting the Ethyl Acetate fraction.
Pharmacological Potential & Drug Development[2][6][15][16]
Afzelin exhibits a distinct pharmacological profile driven by its ability to modulate oxidative stress and mitochondrial function.[2]
Mechanism of Action[11]
-
Antioxidant Activity: Direct scavenging of DPPH and ABTS radicals.[2] The 4'-OH group on the B-ring and the 5,7-di-OH on the A-ring are critical for electron donation.[1]
-
Anti-Inflammatory: Inhibits the expression of COX-2 and iNOS enzymes, reducing the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO).[2]
-
Mitochondrial Protection: In models of oxidative damage (e.g., AAPH-induced), Afzelin attenuates mitochondrial depolarization and modulates mitophagy-related proteins (Parkin, PINK1).[2]
-
Anti-Cancer: Induces apoptosis in MCF-7 breast cancer cells via the caspase cascade.[1][2]
Signaling Pathway Diagram[1][2]
Figure 3: Pharmacological interaction map showing cytoprotective and apoptotic pathways.
References
-
PubChem. (2025).[2][5][9][10][11] Kaempferol 3-O-alpha-L-rhamnoside (CID 15558501).[1][2][5][9] National Library of Medicine.[2] [Link][2]
-
Sasmita, P., et al. (2022).[2][8] Antiplasmodial properties of kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii.[1][2][12] Experimental and Therapeutic Medicine.[2][13] [Link]
-
Akter, S., et al. (2022).[2][8][14] Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce.[1][2] BMC Complementary Medicine and Therapies.[2] [Link][2]
-
Markham, K.R., et al. (1992).[2] Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other gluco-rhamnoside structures.[1][2][3] Phytochemistry.[2][13][14][15][10][11][16] [Link]
Sources
- 1. Kaempferol 3-O-(Alpha-L-Rhamnopyranosyl(1->2)-Beta-D-Galactopyranosyl)-7-O-Alpha-L-Rhamnopyranoside | C33H40O19 | CID 57397583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kaempferol 3-O-rhamninoside | C33H40O19 | CID 23815364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other gluco(1-2, 1-3 and 1-4)rhamnoside structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Afzelin(Kaempferol-3-O-Alpha-L-Rhamnopyranoside)(P) [lgcstandards.com]
- 5. kaempferol-3-O-alpha-L-rhamnoside | C21H20O10 | CID 15558501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C21H19O10- | CID 25202794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Afzelin = 90 LC/MS-UV 482-39-3 [sigmaaldrich.com]
- 11. Afzelin | C21H20O10 | CID 5316673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Antiplasmodial properties of kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. d-nb.info [d-nb.info]
Natural Plant Sources of Afzelin (Kaempferol 3-O-rhamnoside): A Technical Guide
Executive Summary Afzelin (Kaempferol 3-O-rhamnoside) is a bioactive flavonol glycoside increasingly recognized for its potent oncological, anti-inflammatory, and neuroprotective properties. Unlike its aglycone precursor kaempferol, the rhamnosyl moiety at the C-3 position confers unique solubility and pharmacokinetic profiles, enhancing its efficacy in targeting mitochondrial pathways and suppressing cytokine storms. This guide provides a technical analysis of high-yield botanical sources, optimized extraction methodologies, and the mechanistic basis of its therapeutic action.
Chemical Identity & Biosynthetic Origin[1]
Chemical Structure: Afzelin is characterized by a kaempferol backbone glycosylated at the C-3 hydroxyl group with L-rhamnose.[1]
-
IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
-
Molecular Formula: C₂₁H₂₀O₁₀
-
Molecular Weight: 432.38 g/mol
Biosynthetic Pathway: The synthesis of Afzelin in planta follows the phenylpropanoid pathway, diverging at the flavonol synthase (FLS) step. The critical final step involves the glycosylation of kaempferol by specific UDP-rhamnose dependent glycosyltransferases (e.g., UGT78D1).
Figure 1: Biosynthetic pathway of Afzelin from L-Tyrosine. The critical rhamnosylation step is catalyzed by specific UGTs.
Botanical Distribution & Quantitative Yields[4][6][7]
While Afzelin is ubiquitous in the Rosaceae and Nymphaeaceae families, industrial viability depends on specific tissue concentration. Recent metabolomic profiling has identified Acanthopanax senticosus (Siberian Ginseng) and Lespedeza cuneata as superior sources compared to traditional sources like Water Lily.
Comparative Yield Table
| Plant Species | Family | Part Used | Afzelin Content (mg/g dry wt) | Notes |
| Acanthopanax senticosus | Araliaceae | Stems | 47.99 | Highest reported yield; stem bark is rich in glycosides.[2] |
| Lespedeza cuneata | Fabaceae | Aerial parts | 0.72 – 11.83 | Highly variable based on harvest time; rich in total flavonoids. |
| Zanthoxylum bungeanum | Rutaceae | Leaves | 6.84 | Yield obtained via optimized ATPS extraction. |
| Nymphaea odorata | Nymphaeaceae | Flowers | ~1.5 - 5.0* | Traditional source; often co-elutes with quercitrin. |
| Pithecellobium dulce | Fabaceae | Leaves | High** | 70% tumor inhibition at 50mg/kg; exact mg/g varies by extraction. |
| Cornus officinalis | Cornaceae | Fruit/Leaves | Moderate | Rich in iridoids; Afzelin present as minor constituent. |
*Estimated based on comparative HPLC peak areas relative to total flavonoids. **High biological activity confirmed; specific isolation yield varies by solvent polarity.
Key Sourcing Insight: For high-purity isolation, Acanthopanax senticosus stems represent the most efficient biomass, offering nearly 4-fold higher concentrations than Lespedeza and significantly higher than Nymphaea species.
Extraction & Isolation Methodologies
To maximize yield and purity, a polarity-gradient fractionation approach is required. The rhamnoside moiety renders Afzelin moderately polar, necessitating the removal of lipophilic chlorophylls (via hexane) and highly polar glycosides (via water).
Protocol A: Standard Laboratory Isolation (High Purity)
Best for: Pharmacological assay preparation.
-
Defatting (Pre-treatment):
-
Pulverize dried leaves/stems (e.g., Pithecellobium dulce or Acanthopanax) to <40 mesh.
-
Extract with n-Hexane (1:10 w/v) for 24 hours.
-
Purpose: Removes chlorophyll, lipids, and waxes that interfere with HPLC. Discard hexane fraction.
-
-
Primary Extraction:
-
Extract residue with 80% Methanol (1:10 w/v) for 48 hours at room temperature.
-
Filter and concentrate under vacuum (Rotavap) at 40°C to obtain crude methanolic extract.
-
-
Liquid-Liquid Fractionation:
-
Suspend crude extract in distilled water.
-
Partition sequentially with:
-
Chloroform (removes remaining non-polar aglycones).
-
Ethyl Acetate (EtOAc) (Target Fraction).[3]
-
n-Butanol (removes highly polar di/tri-glycosides).
-
-
Critical Step: Afzelin concentrates in the Ethyl Acetate fraction.
-
-
Chromatographic Isolation:
-
Load EtOAc fraction onto a Silica Gel 60 column.
-
Elute with gradient: Chloroform:Methanol (90:10 → 70:30) .
-
Monitor fractions via TLC; Afzelin typically elutes in mid-polarity fractions.
-
Protocol B: Aqueous Two-Phase System (ATPS) (Scalable/Green)
Best for: Industrial scale-up (e.g., Zanthoxylum leaves).
-
System: Ethanol / NaH₂PO₄.
-
Conditions: 29% (w/w) NaH₂PO₄ + 25% (w/w) Ethanol.
-
Procedure: Mix crude extract with salt/alcohol system. Afzelin partitions preferentially into the ethanol-rich top phase, leaving impurities in the salt-rich bottom phase.
-
Yield: ~90% recovery rate with significantly reduced solvent toxicity.
Pharmacological Potential & Mechanisms[2][10]
Afzelin exhibits a "multi-target" therapeutic profile.[1] Its glycosylation allows it to penetrate cellular membranes while retaining specific affinity for mitochondrial and enzymatic targets.
Oncological Mechanism (Apoptosis Induction)
In breast (MCF-7) and lung cancer models, Afzelin triggers the intrinsic apoptotic pathway. It acts as a mitochondrial stressor in neoplastic cells, leading to the release of cytochrome c.
Figure 2: Mechanism of Afzelin-induced apoptosis in MCF-7 breast cancer cells via the mitochondrial caspase cascade.
Anti-Inflammatory & Asthma Attenuation
Afzelin modulates the immune response by inhibiting the GATA3 transcription factor, a master regulator of Th2 cell differentiation.
-
Mechanism: Downregulation of GATA3 → Reduced IL-4, IL-5, IL-13 secretion → Decreased eosinophil infiltration.
-
Application: Potential non-steroidal maintenance therapy for allergic asthma.
Neuroprotection & Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition: IC50 = 365 nM. Afzelin binds to the active site of AChE, preventing acetylcholine breakdown, relevant for Alzheimer's therapy.
-
Mitochondrial Biogenesis: Upregulates PGC-1α and inhibits PINK1/Parkin-mediated mitophagy, preserving mitochondrial mass in neuronal cells under oxidative stress.
References
-
Isolation and Anti-Cancer Activity in Schima wallichii Title: Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway. Source: Oncology Letters (NIH). URL:[Link]
-
Afzelin in Pithecellobium dulce Title: Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves.[1] Source: BMC Complementary Medicine and Therapies. URL:[Link]
-
High Yield in Acanthopanax senticosus Title: Quantitative analysis of flavonoids in Acanthopanax species by HPLC.[4][5][2] Source: Asian Journal of Chemistry. URL:[Link] (Referenced via snippet 1.13)
-
Extraction from Zanthoxylum bungeanum Title: Extraction and Purification of Quercitrin, Hyperoside, Rutin, and Afzelin from Zanthoxylum Bungeanum Maxim Leaves Using an Aqueous Two-Phase System. Source: Journal of Food Science. URL:[Link] (Referenced via snippet 1.13)
-
Biosynthesis in E. coli Title: Production of this compound from glucose using engineered Escherichia coli. Source: Journal of Industrial Microbiology and Biotechnology. URL:[Link]
Sources
Kaempferol 3-O-rhamnoside CAS number and chemical identifiers
[1][2][3]
Chemical Identity & Physicochemical Profiling
Kaempferol 3-O-rhamnoside, commonly known as Afzelin , is a monoglycosidic flavonol found ubiquitously in Nymphaea odorata, Schima wallichii, and Tetrastigma hemsleyanum.[1][2][3][4] It is structurally characterized by the attachment of an alpha-L-rhamnosyl residue at the C-3 position of the kaempferol aglycone.[5][1] This glycosylation significantly alters its solubility and pharmacokinetic profile compared to the aglycone.
Core Identifiers
| Identifier Type | Value |
| Common Name | Afzelin |
| Synonyms | Kaempferol-3-rhamnoside; Kaempferin; 3-(α-L-Rhamnopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
| CAS Number | 482-39-3 |
| PubChem CID | 5316673 |
| Molecular Formula | C₂₁H₂₀O₁₀ |
| Molecular Weight | 432.38 g/mol |
| InChIKey | SOSLMHZOJATCCP-AEIZVZFYSA-N |
| SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Physicochemical Properties[1][2][5][9][10][13][14]
Structural Characterization & Spectroscopy
To validate the identity of this compound, researchers must confirm both the aglycone core and the rhamnose sugar moiety.[5][1]
Mass Spectrometry (ESI-MS)[1]
-
Negative Mode ([M-H]⁻): m/z 431.
-
Fragmentation: Loss of the rhamnosyl moiety (146 Da) yields the kaempferol aglycone fragment at m/z 285.
Nuclear Magnetic Resonance (NMR)[1][11][15]
-
¹H NMR (500 MHz, DMSO-d₆):
-
Aglycone: Distinct meta-coupled doublets for H-6 and H-8 (~6.20–6.40 ppm) and an AA'BB' system for the B-ring protons (H-2'/H-6' at ~7.7 ppm; H-3'/H-5' at ~6.9 ppm).[5][1]
-
Sugar Moiety: The anomeric proton (H-1'') typically appears as a doublet at ~5.3 ppm with a small coupling constant (J ≈ 1.5 Hz), characteristic of the α-L-rhamnopyranosyl configuration.[5][1] The methyl group of rhamnose appears as a doublet at ~0.8–0.9 ppm.
-
Analytical Methodologies: Extraction & Quantification
The following protocol provides a self-validating system for isolating and quantifying Afzelin from complex plant matrices.
Protocol: HPLC-DAD Quantification
Principle: Reverse-phase chromatography separates the glycoside based on polarity.[5][1][6] Acidification of the mobile phase is critical to suppress the ionization of phenolic hydroxyl groups, ensuring sharp peak shapes.
Reagents:
-
Formic Acid (0.1%) or Phosphoric Acid.[5]
-
Standard Reference Material: Afzelin (CAS 482-39-3, >98% purity).[5]
Step-by-Step Workflow:
-
Sample Preparation:
-
Extract 1.0 g dried plant powder with 20 mL 80% MeOH via ultrasonication (30 min, <40°C).
-
Centrifuge at 10,000 rpm for 10 min.
-
Filter supernatant through a 0.22 µm PTFE membrane.
-
-
Chromatographic Conditions:
-
Gradient Program:
Visualization: Analytical Workflow
Figure 1: Step-by-step analytical workflow for the extraction and HPLC quantification of this compound.
Biological Mechanisms & Pharmacodynamics
Afzelin exhibits distinct bioactivity separate from its aglycone, primarily driving anti-inflammatory and apoptotic pathways.[2][8]
Mechanism 1: Apoptosis Induction (Cancer)
In MCF-7 breast cancer cells, Afzelin triggers the intrinsic mitochondrial pathway.[5] It promotes the release of cytochrome c, leading to the cleavage of Caspase-9 and Caspase-3 , and subsequently the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis [1].
Mechanism 2: Anti-Inflammatory (NF-κB Inhibition)
Afzelin inhibits the phosphorylation of kinases upstream of NF-κB.[5][1] By blocking the translocation of the p65 subunit to the nucleus, it suppresses the transcription of pro-inflammatory cytokines like IL-6 and TNF-α [2].[1]
Visualization: Signaling Pathway
Figure 2: Dual mechanistic action of Afzelin: Induction of mitochondrial apoptosis and inhibition of NF-κB mediated inflammation.[5][1]
Handling, Stability, & Storage
To maintain scientific integrity during experimentation:
-
Storage: Lyophilized powder must be stored at -20°C in a desiccated, dark environment.
-
Solution Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis of the O-glycosidic bond.[5][1]
-
Light Sensitivity: Flavonols are photo-sensitive; perform all extractions and handling under low light or in amber glassware.[5][1]
References
-
NIH/PubChem. (2025).[5] Afzelin | C21H20O10 | CID 5316673.[3][9] National Library of Medicine. [Link]
-
Subarnas, A., et al. (2012). Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth.[5][1][4][10][11][12] inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway.[5][1][10][11] Oncology Letters. [Link][5][1]
Sources
- 1. Kaempferol 3-isorhamninoside-7-rhamnoside | C39H50O23 | CID 44258758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Afzelin | C21H20O10 | CID 5316673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol 3-O-rhamninoside | C33H40O19 | CID 23815364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Afzelin - Wikipedia [en.wikipedia.org]
- 10. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Guide: Biosynthetic Pathway and Engineering of Flavonoid Rhamnosides
Executive Summary
Flavonoid rhamnosides (e.g., quercitrin, myricitrin, icariin) represent a critical class of glycosylated secondary metabolites in medicinal plants, governing bioavailability, solubility, and pharmacological efficacy.[1] Unlike glucose, the deoxy sugar L-rhamnose imparts unique hydrophobic properties to the flavonoid aglycone, influencing membrane permeability and target interaction.
This guide dissects the biosynthetic architecture of these compounds, focusing on the rate-limiting supply of UDP-L-rhamnose and the regioselective precision of UDP-dependent glycosyltransferases (UGTs). It provides a roadmap for researchers aiming to characterize these pathways or reconstitute them in heterologous hosts for drug development.
Part 1: The UDP-Rhamnose Supply Chain (The Donor Module)
The biosynthesis of flavonoid rhamnosides is a convergent process. While the flavonoid backbone is derived from the phenylpropanoid pathway, the rhamnose moiety originates from the nucleotide sugar metabolism. The availability of UDP-L-rhamnose (UDP-Rha) is frequently the metabolic bottleneck in both native plants and engineered systems.
The Conversion Mechanism
In the cytosol, UDP-Rha is synthesized de novo from UDP-D-glucose. This transformation is catalyzed by UDP-L-rhamnose synthase (RHM) , a bifunctional enzyme that performs three distinct chemical reactions without releasing intermediates.
-
Dehydration: The N-terminal domain of RHM acts as a dehydratase, converting UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.
-
Epimerization & Reduction: The C-terminal domain performs a sequential epimerization at C3 and C5, followed by a stereospecific reduction at C4, yielding UDP-L-rhamnose.
Critical Insight for Engineers: In metabolic engineering (e.g., E. coli or S. cerevisiae), overexpression of the native RHM (like AtRHM1 from Arabidopsis) is often insufficient due to feedback inhibition. High-yield systems often require coupling this module with a "pull" mechanism (a highly active UGT) to prevent product inhibition.
Part 2: The Glycosyltransferase Machinery (The Transfer Module)
The terminal step involves the transfer of the rhamnosyl moiety from UDP-Rha to a specific hydroxyl group on the flavonoid aglycone (commonly the 3-OH or 7-OH position). This is catalyzed by Family 1 UGTs.
Structural Biology of Rhamnosylation
Plant UGTs share a conserved GT-B fold and a C-terminal Plant Secondary Product Glycosyltransferase (PSPG) motif, which binds the UDP sugar donor.
-
Catalytic Mechanism: Unlike the catalytic triad found in hydrolases, rhamnosyltransferases (like UGT89C1) often utilize a His-Asp catalytic dyad .
-
The histidine acts as a general base, deprotonating the acceptor hydroxyl group on the flavonoid.
-
This facilitates a direct nucleophilic attack on the anomeric C1 carbon of the rhamnose.
-
The reaction proceeds via an
-like mechanism, resulting in an inversion of configuration at the anomeric center (from -linked donor to -linked product, or vice versa depending on the specific enzyme subclass).
-
Regioselectivity and Specificity
The "gatekeeper" residues within the N-terminal domain dictate which hydroxyl group is targeted.
-
3-O-glycosylation: Enhances water solubility but may reduce membrane permeability.
-
7-O-glycosylation: Often associated with increased stability against hydrolysis.
Experimental Note: When screening novel UGTs, specificity is rarely absolute. Kinetic profiling (
Part 3: Visualization of the Biosynthetic Logic
The following diagram illustrates the convergence of the nucleotide sugar pathway and the flavonoid backbone biosynthesis, culminating in the specific rhamnosylation event.
Caption: Convergence of the phenylpropanoid pathway (left) and nucleotide sugar metabolism (right) at the UGT interface.
Part 4: Analytical Workflow for Characterization
Accurate identification of flavonoid rhamnosides requires distinguishing them from glucosides and galactosides, which have identical molecular weights (hexosides) but different fragmentation patterns compared to deoxyhexosides (rhamnosides).
Protocol: LC-MS/MS Identification
Objective: To validate the presence of rhamnosylated flavonoids in plant extracts or engineered cell lysates.
| Step | Action | Technical Rationale |
| 1. Extraction | Homogenize tissue in 70% MeOH + 0.1% Formic Acid . Sonicate (15 min, <40°C). | Acidic methanol stabilizes the glycosidic bond while precipitating proteins. Heat prevents enzymatic degradation. |
| 2. Clarification | Centrifuge at 12,000 x g for 10 min. Filter supernatant (0.22 µm PTFE). | Removes particulates that clog HPLC columns. PTFE is compatible with organic solvents. |
| 3. Separation | Column: C18 Reverse Phase (1.8 µm, 2.1 x 100 mm).Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.Gradient: 5-95% B over 12 mins. | Rhamnosides are less polar than glucosides and typically elute later. High resolution is needed to separate isomers. |
| 4. Detection | MS Source: ESI Negative Mode.Scan: Full Scan (MS1) + Data Dependent MS2. | Phenolic hydroxyls ionize best in negative mode ( |
| 5. Validation | Look for neutral loss of 146 Da (Rhamnose moiety). | Loss of 162 Da indicates Glucose/Galactose. Loss of 146 Da is diagnostic for Deoxyhexose (Rhamnose). |
Self-Validating Check
To confirm the sugar identity without an expensive standard:
-
Perform acid hydrolysis (2N HCl, 90°C, 1 hr).
-
Analyze the hydrolysate via HPLC.
-
The aglycone peak should appear, and the rhamnose peak should co-elute with a pure rhamnose standard (detectable via Refractive Index or ELSD if MS is unavailable for sugars).
Part 5: Metabolic Engineering Strategy
For drug development, relying on plant extraction is often unsustainable due to low yields and seasonal variation. Reconstituting the pathway in E. coli is a viable alternative.
The "Push-Pull" Bottleneck Solution
A common failure mode in engineering is the accumulation of UDP-Glucose and depletion of UDP-Rhamnose.
-
The Push: Overexpress RHM genes (e.g., AtRHM1).
-
The Pull: Co-express a high-affinity UGT (e.g., AtUGT78D1).
-
Substrate Channeling: Fusion proteins (RHM-UGT linkers) can increase local substrate concentration, reducing the diffusion distance for the unstable UDP-Rha intermediate.
Caption: Metabolic engineering design showing the critical RHM overexpression step required to feed the UGT.
References
-
Liu, X., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli. Journal of Agricultural and Food Chemistry. Link
-
Zong, G., et al. (2019). Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity.[2] The Plant Journal. Link
-
Wang, Y., et al. (2011). Metabolic engineering of flavonoids in plants and microorganisms.[1] Applied Microbiology and Biotechnology. Link
-
Cheng, J., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling.[3] Analytical Chemistry. Link
-
Ono, E., et al. (2010). Functional differentiation of the glycosyltransferases that contribute to the chemical diversity of bioactive flavonol glycosides in grapevines.[2] The Plant Cell. Link
Sources
- 1. Metabolic engineering of flavonoids in plants and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Ethnopharmacological & Mechanistic Review of Afzelin-Rich Plants
Executive Summary
Afzelin (Kaempferol-3-O-rhamnoside) represents a high-value flavonoid glycoside with a distinct pharmacological profile bridging oncology, neuroprotection, and infectious disease control.[1][2][3][4] Unlike its aglycone parent kaempferol, the rhamnose moiety of afzelin confers unique solubility and receptor-binding kinetics, particularly in the inhibition of LIM Domain Kinase 1 (LIMK1) and the modulation of mitochondrial quality control (Pink1/Parkin) .
This technical guide synthesizes the ethnobotanical utility of afzelin-rich flora with rigorous mechanistic validation. It is designed for drug development professionals seeking to transition this compound from traditional pharmacopeia to clinical candidate status, emphasizing reproducible extraction protocols and defined molecular targets.
Chemical Identity & Botanical Reservoirs
Chemical Structure: Kaempferol-3-O-
Afzelin is not ubiquitously distributed; it concentrates in specific phylogenetic clusters. The following table summarizes high-yield botanical sources verified for ethnopharmacological efficacy.
Table 1: Primary Botanical Sources & Ethnopharmacological Context
| Botanical Source | Family | Traditional Use | Validated Bioactivity | Key Reference |
| Nymphaea odorata | Nymphaeaceae | Antiseptic, astringent | Anticancer (Breast, Prostate) | [1] |
| Cornus macrophylla | Cornaceae | Analgesic, tonic | Antimicrobial (P. aeruginosa) | [2] |
| Pithecellobium dulce | Fabaceae | GI disorders, abortifacient | Antioxidant, Anti-tumor (EAC) | [3] |
| Ribes fasciculatum | Grossulariaceae | Inflammatory diseases | Neuroprotection (Cognition) | [4] |
| Houttuynia cordata | Saururaceae | Detoxification, antiviral | Anti-inflammatory (NF- | [5] |
Mechanistic Architecture
The therapeutic efficacy of afzelin is driven by its ability to act as a pleiotropic modulator of stress-response kinases and transcription factors.
Oncology: The LIMK1 & Apoptosis Axis
Afzelin exhibits a precise mechanism in prostate and breast cancer models by targeting the Rho-GTPase signaling pathway . Specifically, it inhibits LIMK1 , a kinase responsible for phosphorylating cofilin. Inactivation of cofilin leads to actin cytoskeleton stabilization, preventing tumor cell metastasis. Simultaneously, afzelin disrupts the mitochondrial membrane potential (
Inflammation: Dual Inhibition of NF- B & MAPK
In models of acute lung injury and sepsis, afzelin prevents the nuclear translocation of NF-
Visualization: Afzelin Signaling Network
The following diagram illustrates the bifurcated mechanism of action where afzelin induces apoptosis in neoplastic cells while suppressing inflammation in immune cells.
Figure 1: Dual mechanistic pathway of Afzelin targeting LIMK1-mediated metastasis in cancer and NF-κB/MAPK signaling in inflammation.
Technical Workflow: Bioactivity-Guided Isolation
To reproduce the pharmacological effects cited above, researchers must utilize a specific extraction protocol that enriches glycosides while removing interfering tannins and lipophilic debris. The following protocol is standardized based on the isolation from Cornus macrophylla and Pithecellobium dulce.
Protocol: Ethyl Acetate Fractionation
Objective: Isolate high-purity Afzelin (>95%) from crude leaf material.
Reagents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Deuterated DMSO (for NMR).
Step-by-Step Methodology:
-
Crude Extraction:
-
Macerate 1 kg of air-dried, powdered leaves in 10 L of 80% aqueous Methanol for 72 hours at room temperature.
-
Rationale: 80% MeOH maximizes glycoside solubility while minimizing chlorophyll extraction compared to pure organic solvents.
-
Filter and concentrate in vacuo at 40°C to obtain the Crude Methanolic Extract (CME).
-
-
Liquid-Liquid Partitioning (The Critical Step):
-
Suspend CME in distilled water.
-
Wash 1: Partition with n-Hexane (1:1 v/v, x3). Discard hexane layer (removes lipids/waxes).
-
Wash 2: Partition aqueous layer with Ethyl Acetate (1:1 v/v, x3). Collect this fraction.
-
Validation: The EtOAc fraction contains the flavonoid glycosides. The subsequent n-Butanol fraction will contain more polar saponins/sugars which are not the target.
-
-
Chromatographic Purification:
-
Subject the EtOAc fraction to Vacuum Liquid Chromatography (VLC) on silica gel.[5]
-
Elute with a gradient of CHCl
:MeOH (100:0 0:100). -
Checkpoint: Afzelin typically elutes in fractions around 80:20 to 70:30 (CHCl
:MeOH). Monitor via TLC (Rf ~0.4 in CHCl :MeOH:H O 65:35:10).
-
-
Final Polishing (Preparative HPLC):
-
Column: C18 Reverse Phase (5
m, 250 x 20 mm). -
Mobile Phase: Gradient 10%
100% MeOH in Water over 90 mins. -
Flow Rate: 10 mL/min.[5]
-
Detection: UV at 265 nm and 344 nm (characteristic Flavonol bands).
-
Visualization: Isolation Workflow
Figure 2: Bioactivity-guided fractionation protocol for the isolation of Afzelin from plant matrices.
Neuroprotective & Antimicrobial Frontiers
Beyond oncology, recent data highlights afzelin's capacity to cross the blood-brain barrier (BBB) and penetrate bacterial biofilms.
Neuroprotection (Cholinergic & CREB-BDNF)
In scopolamine-induced amnesia models, afzelin (administered orally) restored cholinergic system activity.
-
Mechanism: Upregulation of CREB (cAMP response element-binding protein) phosphorylation, leading to increased BDNF (Brain-Derived Neurotrophic Factor) expression.
-
Outcome: Enhanced synaptic plasticity and memory retention [4].
Antimicrobial Specificity
Afzelin shows selective efficacy against Pseudomonas aeruginosa, a notorious multidrug-resistant pathogen.
-
MIC: 31
g/mL. -
SAR Insight: The hydroxyl group at C3 and the rhamnose moiety are critical. Removal of the rhamnose (yielding Kaempferol) significantly alters the antibacterial spectrum, suggesting the glycoside is the active pharmacophore for membrane permeation in Gram-negative bacteria [2].
References
-
Zhu, K.C., et al. (2015).[6][7] Afzelin exhibits anti-cancer activity against androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cells through the inhibition of LIM domain kinase 1.[8][9] Oncology Letters.
-
Son, J., et al. (2013). Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa.[5] Molecules.
-
Akter, S., et al. (2022). Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves.[2][10] BMC Complementary Medicine and Therapies.[10]
-
Oh, S.Y., et al. (2021).[1] Central administration of afzelin extracted from Ribes fasciculatum improves cognitive and memory function in a mouse model of dementia. Scientific Reports.[1]
-
Lee, S.B., et al. (2017).[1] Afzelin ameliorates D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics.[1] British Journal of Pharmacology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa, A Leading Cause of Illness in Immunocompromised Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of Kaempferol 3-O-rhamnoside (Afzelin): A Technical Characterization Guide
Executive Summary
Kaempferol 3-O-rhamnoside (Afzelin) represents a critical class of flavonol monoglycosides with significant therapeutic potential in oncology (e.g., MCF-7 proliferation inhibition) and anti-inflammatory pathways. However, its development into a viable drug product is frequently bottlenecked by its thermodynamic behavior —specifically its poor aqueous solubility and susceptibility to glycosidic hydrolysis under non-neutral pH conditions.
This guide provides a rigorous physicochemical framework for characterizing the thermodynamic and kinetic stability of Afzelin. Unlike generic datasheets, this document focuses on the causality between molecular structure and macroscopic stability, providing researchers with the protocols necessary to derive missing thermodynamic constants (
Molecular Architecture & Physicochemical Baseline
The thermodynamic stability of Afzelin is dictated by the energy barrier of its crystal lattice and the lability of the O-glycosidic bond at the C3 position.
Structural Determinants
-
Aglycone Core: Kaempferol (3,5,7,4'-tetrahydroxyflavone) provides a rigid, planar hydrophobic scaffold.
-
Glycosidic Linkage: The
-L-rhamnosyl moiety at C3 disrupts planarity but introduces critical H-bond donors/acceptors. The C3-position is sterically hindered, affecting enzymatic accessibility but remaining vulnerable to acid-catalyzed hydrolysis. -
Crystal Lattice Energy: The high melting point indicates strong intermolecular forces (likely
- stacking and extensive H-bonding networks).
Baseline Physicochemical Data
Note: Values represent consensus from high-purity isolates. Variations often indicate hydration state (pseudo-polymorphism).
| Parameter | Value / Range | Thermodynamic Implication |
| Molecular Formula | MW: 432.38 g/mol | |
| Melting Point ( | 172–174°C (Anhydrous) | High |
| Alt. Melting Point | 152–153°C | Likely a solvate/hydrate form; indicates potential for polymorphic transitions. |
| LogP (Predicted) | ~0.5 – 1.2 | Borderline permeability; solubility-limited absorption (BCS Class II/IV). |
| pKa (Predicted) | ~6.3 (7-OH), ~8.5 (4'-OH) | Ionization at intestinal pH increases solubility but accelerates oxidative degradation. |
Thermodynamics of Solubility & Phase Behavior[1][2]
The solubility of Afzelin is not a static number but a dynamic equilibrium governed by the Gibbs-Helmholtz relationships. Understanding the temperature dependence is crucial for designing stable liquid formulations.[1]
The Van't Hoff Analysis
To determine the thermodynamic parameters of dissolution, solubility must be measured across a temperature range (e.g., 298K to 315K). The relationship is defined by:
Where:
- : Mole fraction solubility
-
: Enthalpy of solution (typically endothermic,
) - : Entropy of solution
-
: Gas constant (
)[2]
Interpretation:
-
Positive
: Solubility increases with temperature. -
High
(from DSC): Indicates the "penalty" to break the crystal lattice is the primary barrier to solubility.
Workflow: Thermodynamic Solubility Determination
Figure 1: Workflow for determining thermodynamic solubility parameters. Note the critical feedback loop to check solid-phase polymorphic changes (e.g., hydrate formation) during equilibration.
Chemical Stability & Degradation Kinetics[4]
Afzelin's chemical stability is threatened by two primary mechanisms: Hydrolysis (cleavage of the rhamnose sugar) and Oxidation (degradation of the polyphenol core).
Hydrolysis (Deglycosylation)
The glycosidic bond at C3 is susceptible to acid-catalyzed hydrolysis.
-
Mechanism: Protonation of the glycosidic oxygen
cleavage formation of Kaempferol aglycone + Rhamnose. -
Kinetics: Typically pseudo-first-order (
). -
Impact: The aglycone (Kaempferol) is significantly less soluble than Afzelin, leading to precipitation in liquid formulations.
Oxidative Degradation
At alkaline pH (
Figure 2: Primary degradation pathways of Afzelin. Acidic conditions favor deglycosylation, while basic conditions drive oxidative fragmentation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Polymorphism
Objective: Determine Melting Point (
-
Preparation: Weigh 2–4 mg of Afzelin into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape if hydrate).
-
Cycle:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C.
-
-
Validation:
-
A sharp endotherm at 172–174°C confirms the anhydrous crystalline form.
-
A broad endotherm <120°C suggests water loss (hydrate) or residual solvent.
-
Calculation: Integrate the melting peak to obtain
(J/g). High crystallinity correlates with higher stability but lower dissolution rates.
-
Protocol B: pH-Rate Profile (Hydrolysis Kinetics)
Objective: Determine the pH of maximum stability.
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, and 8.0 (constant ionic strength).
-
Incubation: Dissolve Afzelin (with 1% DMSO cosolvent if needed) to ~50
. -
Sampling: Aliquot at
hours. Quench immediately (e.g., dilute with cold methanol). -
Analysis: HPLC-UV (360 nm).
-
Monitor disappearance of Afzelin peak.
-
Monitor appearance of Kaempferol aglycone peak (
shift).
-
-
Data Treatment: Plot
vs. Time. The slope is .-
Expectation: V-shaped profile. Highest stability typically near pH 4–5.
-
Implications for Drug Development
| Challenge | Thermodynamic Cause | Formulation Strategy |
| Precipitation in Stomach | Low pH drives hydrolysis to insoluble aglycone. | Enteric Coating: Protect the glycosidic bond from gastric acid (pH 1.2). |
| Low Oral Bioavailability | High Lattice Energy ( | Amorphous Solid Dispersion (ASD): Disrupt crystal lattice using polymers (HPMC-AS) to create a high-energy transient state. |
| Shelf-life Instability | Hygroscopicity leads to hydrate formation (Mp shift 173°C | Desiccant Packaging: Strict humidity control to prevent pseudopolymorph conversion which alters dissolution rate. |
References
-
FooDB . (n.d.). Compound Kaempferol 3-rhamnoside (FDB016491).[3] Retrieved from [Link]
-
PubChem . (n.d.). This compound (CID 25202794).[4] National Library of Medicine. Retrieved from [Link]
- Oliveira, et al. (2017). Thermal degradation kinetics of kaempferol and quercetin in the pre-formulated of the standardized extracts. International Journal of Pharmacy and Pharmaceutical Sciences. (Contextual grounding for kinetic models).
-
Chen, et al. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry. Retrieved from [Link]
- Grant, D. J. W., et al. (1984). Non-linear van't Hoff solubility temperature plots and their pharmaceutical interpretation. International Journal of Pharmaceutics. (Methodological basis for solubility analysis).
Sources
- 1. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Showing Compound Kaempferol 3-rhamnoside (FDB016491) - FooDB [foodb.ca]
- 4. This compound | C21H19O10- | CID 25202794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Optimization of solvent extraction systems for flavonoid glycosides
Abstract
Flavonoid glycosides (e.g., rutin, hesperidin, isoquercitrin) present a unique extraction challenge due to their amphiphilic nature: a non-polar aglycone core bound to a polar sugar moiety. This duality renders 100% organic solvents inefficient while making pure aqueous extraction kinetically slow. This guide details a protocol for optimizing extraction systems, moving beyond trial-and-error by applying Hansen Solubility Parameters (HSP) and Response Surface Methodology (RSM) . It contrasts traditional hydro-ethanolic systems with next-generation Natural Deep Eutectic Solvents (NADES) , providing a validated workflow for maximizing yield while preserving structural integrity.
Thermodynamic & Kinetic Mechanisms
To optimize extraction, one must first understand the molecular interactions at play.[1] The extraction of flavonoid glycosides is not merely a washing process; it is a mass transfer operation governed by diffusion and solubility.
The Polarity Paradox
Flavonoid glycosides require a solvent system that matches their specific polarity window.
-
Aglycones (e.g., Quercetin): Lipophilic. Soluble in methanol, ethyl acetate, or high-% ethanol.
-
Glycosides (e.g., Rutin): Hydrophilic sugar tail increases polarity.
-
The Solution: Binary solvent systems. Water acts as a swelling agent, expanding the plant cellulose matrix (increasing porosity), while the organic solvent (ethanol) solubilizes the target analyte.
-
Field Insight: Pure ethanol often yields 30-40% less glycoside than 70% ethanol because it dehydrates the plant cell, collapsing the pores and trapping the analyte [1].
-
Mechanism of Action: Ultrasound-Assisted Extraction (UAE)
We utilize UAE in this protocol because it overcomes the diffusion boundary layer.
-
Acoustic Cavitation: The formation and collapse of microbubbles generate shear forces that rupture cell walls.
-
Sonoporation: Increases membrane permeability, allowing solvent influx.
Figure 1: Mass transfer mechanism in Ultrasound-Assisted Extraction (UAE). Water swells the matrix, while cavitation disrupts barriers, facilitating rapid diffusion.
Solvent Selection Strategy
Traditional Binary Systems (Hydro-Ethanolic)
Ethanol is the standard for pharmaceutical/nutraceutical use due to GRAS (Generally Recognized As Safe) status.
-
Starting Point: 60-70% Ethanol (v/v).
-
Adjustment: Increase water content for di- or tri-glycosides; increase ethanol for monoglycosides.
Next-Gen Solvents: NADES (Natural Deep Eutectic Solvents)
NADES are composed of primary metabolites (sugars, amino acids) that form a liquid with a melting point lower than the individual components. They are non-volatile and often outperform methanol.
-
Why they work: They form extensive hydrogen bonding networks that stabilize the hydroxyl groups of flavonoids [2].
-
Recommended NADES:
-
Choline Chloride : Glycerol (1:1) – High efficiency for rutin and quercetin glycosides.[2]
-
Choline Chloride : Urea (1:2) – Excellent for general phenolics.
-
Table 1: Solvent System Comparison
| Parameter | 70% Ethanol (Traditional) | Choline Cl:Glycerol (NADES) | Impact on Extraction |
| Viscosity | Low (< 2 cP) | High (> 200 cP) | NADES requires heat/energy to aid diffusion. |
| Dielectric Constant | ~45 | Tunable | Matches glycoside polarity. |
| Volatility | High | Negligible | NADES is safer but harder to remove downstream. |
| Selectivity | Low (extracts chlorophyll) | High | NADES extracts fewer lipophilic impurities. |
Protocol: Optimization via Response Surface Methodology (RSM)
Do not use "One-Factor-at-a-Time" (OFAT) optimization. It fails to detect interactions (e.g., high temperature might be fine at low time, but degrades compounds at high time). Use a Box-Behnken Design (BBD) .
Phase 1: Pre-Extraction Preparation
-
Drying: Lyophilize (freeze-dry) plant material to <5% moisture. Thermal drying (>60°C) degrades glycosides.
-
Milling: Grind to mesh size 40–60. Too fine = clumping; too coarse = diffusion resistance.
-
Defatting (Optional): If the matrix is oily (seeds), wash with n-hexane first.
Phase 2: Experimental Setup (The DoE)
-
Instrument: Ultrasonic bath (controlled frequency 40kHz) or Probe Sonicator (pulsed mode).
-
Fixed Variables: Frequency (40 kHz), Solid-to-Liquid Ratio (1:30 g/mL).
Key Variables for Optimization:
-
Solvent Concentration (
): 50% – 90% Ethanol.[3] -
Temperature (
): 30°C – 60°C. (Warning: >70°C causes hydrolysis of the sugar moiety). -
Time (
): 10 – 40 minutes.
Phase 3: The Workflow
Figure 2: Optimization workflow using Response Surface Methodology (RSM) to identify critical process parameters.
Phase 4: Execution Steps
-
Weighing: Place 1.0 g of powder into a 50mL centrifuge tube.
-
Solvent Addition: Add 30 mL of the assigned solvent mixture (per DoE run).
-
Sonication: Place in ultrasonic unit. Crucial: Monitor internal temperature. Ultrasound generates heat; use a cooling loop or ice bath to maintain the setpoint (
). -
Centrifugation: 4000 rpm for 10 min. Collect supernatant.
-
Filtration: Filter through 0.45 µm PTFE (for ethanol) or PES (for aqueous) prior to HPLC.
Analytical Validation (HPLC-DAD)
To validate the optimization, you must distinguish between the glycoside and the aglycone.
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[3]
-
-
Gradient: 15% B to 45% B over 20 mins.
-
Detection: 350-360 nm (characteristic Flavonoid Band I absorption).
-
Success Metric: High yield of Glycoside (e.g., Rutin) with low presence of Aglycone (Quercetin). High aglycone levels indicate thermal or enzymatic degradation during extraction.
References
-
Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica. Source: Frontiers in Plant Science (2023). Key Finding: Optimal ethanol concentration was ~59%; 100% ethanol reduced yield significantly. URL:[Link]
-
Efficiency of Natural Deep Eutectic Solvents to Extract Phenolic Compounds. Source: Molecules (MDPI) (2022). Key Finding: Choline Chloride:Glycerol (1:[2][4]1) extracted 2.1x more rutin than methanol.[2] URL:[Link]
-
Optimization of the ultrasound-assisted extraction of flavonoids... using response surface method. Source: PubMed Central (NIH) / Food Sci Biotechnol (2022). Key Finding: Confirms RSM workflow validity; optimal temp 20°C for specific heat-sensitive anthocyanins. URL:[Link]
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Source: MDPI Processes (2023). Key Finding: Explains the thermodynamic "like-dissolves-like" modeling for solvent selection. URL:[Link]
Sources
- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Deep Eutectic Solvents (NADES): Phytochemical Extraction Performance Enhancer for Pharmaceutical and Nutraceutical Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Mass Spectrometry Characterization of Kaempferol 3-O-rhamnoside (Afzelin)
Application Note: AN-MS-K3R-01
Methodology, Fragmentation Mechanics, and Structural Validation
Executive Summary
This application note provides a comprehensive protocol for the identification and quantification of Kaempferol 3-O-rhamnoside (Afzelin) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While often co-eluted with isomeric flavonoids (e.g., Kaempferol 7-O-rhamnoside), this guide details the specific fragmentation pathways—specifically Retro-Diels-Alder (RDA) mechanisms—required to definitively authenticate the 3-O-glycoside substitution pattern. The protocol emphasizes Negative Ion Mode (ESI-) due to its superior sensitivity for flavonoid glycosides and distinct diagnostic fragment generation.
Target Audience: Analytical Chemists, Pharmacokineticists, and Natural Product Researchers.[1]
Scientific Principles & Fragmentation Logic
The Molecular Architecture
-
Compound: this compound (Afzelin)[2]
-
Formula:
-
Monoisotopic Mass: 432.1056 Da
-
Glycone: Rhamnose (Deoxyhexose, 146 Da)[2]
Ionization Strategy: Why Negative Mode?
While positive mode (
-
Phenolic Acidity: The hydroxyl groups on the A and B rings deprotonate readily, offering higher ionization efficiency.
-
Diagnostic Cleavage: Negative mode promotes specific C-ring cleavages (RDA) that allow for the structural differentiation of isomers, whereas positive mode is dominated by non-specific water and CO losses.
Fragmentation Pathway (Mechanistic Insight)
The fragmentation of Afzelin follows a sequential energy-dependent pathway:
-
Glycosidic Cleavage (Low Energy): The weakest bond is the O-glycosidic linkage at C3. Collision Induced Dissociation (CID) triggers the neutral loss of the rhamnosyl moiety (146 Da), yielding the radical aglycone ion
.-
Transition:
.
-
-
Aglycone Disintegration (High Energy): The resulting Kaempferol ion (
285) undergoes RDA reactions. The most diagnostic is the cleavage of the C-ring bonds 1 and 3 ( RDA), generating ions characteristic of the A-ring ( ) and B-ring ( ).-
Diagnostic Ion:
(indicative of the di-hydroxyl A-ring resorcinol moiety).
-
Experimental Protocol
Sample Preparation (Self-Validating Workflow)
-
Stock Solution: Dissolve 1 mg standard in 1 mL Methanol (HPLC grade). Store at -20°C.
-
Extraction (Plant Matrix):
-
Lyophilize and grind tissue.
-
Extract 100 mg powder with 5 mL 70% Methanol (aq) .
-
Sonicate for 15 min (< 40°C to prevent degradation).
-
Centrifuge (12,000 x g, 10 min).
-
Filter supernatant (0.22 µm PTFE).
-
LC-MS/MS Parameters
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (
mm, 1.7 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-1 min)
40% B (10 min) 95% B (12 min).
Mass Spectrometry (ESI-):
-
Source Temp: 350°C
-
Capillary Voltage: -2.5 kV
-
Desolvation Gas:
(600 L/hr) -
Collision Gas: Argon
MRM Transition Table (Quantification & Qualification)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Quantifier | 431.1 | 285.0 | 20 - 25 | Loss of Rhamnose ( |
| Qualifier 1 | 431.1 | 255.0 | 35 | Loss of CO from Aglycone |
| Qualifier 2 | 431.1 | 151.0 | 45 |
Results & Discussion
Fragmentation Pathway Visualization
The following diagram illustrates the stepwise degradation of Afzelin. Note the distinction between the initial glycosidic loss and the subsequent C-ring shattering.
Figure 1: ESI(-) Fragmentation Pathway of this compound showing the transition from glycoside to aglycone and subsequent RDA cleavage.
Differentiating Isomers (The 3-O vs. 7-O Problem)
A critical challenge in flavonoid analysis is distinguishing the 3-O-rhamnoside from the 7-O-rhamnoside.[2][4]
-
3-O-rhamnoside (Afzelin): The
ion ( 285) is typically the base peak (100% relative abundance) at moderate collision energies. The homolytic cleavage (radical generation) is less favored than in the 7-isomer. -
7-O-rhamnoside: Often exhibits a higher ratio of radical ions (
, 284) relative to the deprotonated aglycone due to the difference in proton mobility and hydrogen bonding at the C7 position.
Experimental Workflow
The following flowchart ensures data integrity from extraction to analysis.
Figure 2: Analytical workflow for the isolation and detection of Afzelin.
References
-
Kachlicki, P., et al. (2016). "The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results." Molecules. Available at: [Link]
-
Ablajan, K., et al. (2013). "Fragmentation pattern of kaempferol 3,7‐di‐O‐glycoside in negative ion electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Fabre, N., et al. (2001). "Determination of Flavone, Flavonol, and Flavanone Aglycones by Negative Ion Liquid Chromatography Electrospray Ion Trap Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sources
Application Note: Optimized Preparation of Kaempferol 3-O-rhamnoside (Afzelin) Stock Solutions for In Vitro Assays
Introduction & Scientific Rationale
Kaempferol 3-O-rhamnoside (K3R), also known as Afzelin, is a bioactive flavonoid glycoside exhibiting significant anti-inflammatory, antioxidant, and osteogenic properties. However, like many polyphenolic compounds, its utility in cell culture is frequently compromised by poor aqueous solubility and chemical instability under physiological conditions.
The Challenge: Researchers often observe inconsistent IC50 values or high standard deviations in bioassays involving K3R. This is rarely due to biological variance but rather physical precipitation (the "crashing out" effect) upon introduction to aqueous culture media, or degradation due to improper storage.
The Solution: This guide provides a validated protocol for preparing K3R stock solutions. It moves beyond simple "mixing" instructions to address the thermodynamics of solubilization, the compatibility of solvents with cellular physiology, and the prevention of micro-precipitation events that skew dosage.
Physicochemical Profile & Solvent Strategy
Before handling the compound, one must understand its limitations. K3R consists of a hydrophobic kaempferol aglycone and a rhamnose sugar moiety. While the sugar adds polarity, the molecule remains sparingly soluble in pure water.
Table 1: Critical Physicochemical Parameters
| Parameter | Value / Characteristic | Impact on Protocol |
| Molecular Weight | ~432.38 g/mol | Used for Molarity calculations. |
| Appearance | Yellow crystalline powder | Visual check for dissolution (clear yellow solution). |
| Water Solubility | Very Low (< 0.5 mg/mL) | Do not dissolve directly in media/PBS. |
| DMSO Solubility | High (~20-50 mg/mL) | Primary solvent choice. |
| Ethanol Solubility | Moderate | Secondary choice; evaporates faster than DMSO. |
| Stability | Light & Heat Sensitive | Protect from light; avoid autoclaving. |
The Solvent of Choice: Dimethyl Sulfoxide (DMSO)
DMSO is the standard vehicle for K3R. It disrupts the crystal lattice of the flavonoid effectively. However, DMSO is cytotoxic at high concentrations.
-
Safety Limit: Most mammalian cells tolerate
(v/v) final DMSO concentration. Robust lines (e.g., HeLa, HepG2) may tolerate up to . -
Calculation Logic: To achieve a final assay concentration of
while keeping DMSO at , the stock solution must be concentrated (i.e., ).
Workflow Visualization
The following diagram illustrates the critical path from powder to cell treatment, highlighting decision points to prevent compound degradation.
Figure 1: Step-by-step workflow for the preparation and handling of this compound stock solutions.
Protocol: Preparation of 10 mM Master Stock
Objective: Prepare 1 mL of 10 mM K3R Master Stock. Materials:
-
This compound (Purity
). -
DMSO (Cell Culture Grade, sterile filtered, anhydrous).
-
Amber microcentrifuge tubes (1.5 mL).
-
Sonicator bath.
Step-by-Step Methodology
-
Calculations:
-
Target Concentration:
( ). -
Target Volume:
( ). -
MW of K3R:
. -
Required Mass:
-
(
).
-
-
Weighing:
-
Weigh approximately
of powder into a sterile amber tube. -
Note: It is more accurate to weigh the powder first and then calculate the exact volume of DMSO needed, rather than trying to hit an exact mass target.
-
Example: If you weigh
, volume needed = DMSO.
-
-
Dissolution (The Critical Step):
-
Add the calculated volume of high-grade DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 1-2 minutes at room temperature.
-
Why? Flavonoids can form micro-aggregates invisible to the naked eye. Sonication ensures true molecular dispersion.
-
-
Sterilization:
-
Do not autoclave.
-
If the powder was not sterile, filter the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter .
-
Warning: Do not use Cellulose Acetate (CA) filters; DMSO degrades them, leaching plastics into your stock.
-
-
Aliquoting and Storage:
-
Divide into small aliquots (e.g.,
) to avoid freeze-thaw cycles. -
Store at -20°C (short term, < 1 month) or -80°C (long term, > 6 months).
-
Keep protected from light (wrap boxes in foil).
-
Protocol: Application to Cell Culture
This section addresses the "Crash" phenomenon. When a hydrophobic stock hits an aqueous buffer, it wants to precipitate.
The "Intermediate Dilution" Method
Directly adding 100% DMSO stock to a cell dish often causes local precipitation where the droplet hits the media, killing cells in that radius and reducing the effective dose elsewhere.
Procedure:
-
Prepare Intermediate Stock (10x - 100x):
-
Dilute the 10 mM Master Stock into a small volume of pre-warmed culture media (or PBS) in a separate tube.
-
Example: To treat cells at
:-
Take
of Stock. -
Add to
of Media. -
Result:
Intermediate solution (1% DMSO). -
Vortex immediately.
-
-
-
Final Treatment:
-
Add
of the Intermediate solution to of media on the cells. -
Final Concentration:
. -
Final DMSO:
.
-
Table 2: Dilution Scheme for 10 µM Final Treatment
| Step | Source Solution | Diluent (Media) | Resulting Conc. | DMSO % | Action |
| 1 | 10 mM Master Stock ( | 1.0% | Vortex immediately | ||
| 2 | 10 µM | 0.1% | Add dropwise to cells |
Quality Control & Troubleshooting
Validation
To ensure your stock has not degraded or precipitated:
-
Absorbance Check: Dilute an aliquot 1:1000 in ethanol and check UV-Vis absorbance. K3R typically has maxima around 265 nm and 345 nm [1]. A loss in peak height indicates degradation.
-
Visual Check: Before every use, hold the amber tube up to a light source. If you see turbidity or crystals at the bottom, discard the aliquot . Re-solubilizing via heat is risky as it may degrade the glycoside bond.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Shock dilution from 100% DMSO to water. | Use the "Intermediate Dilution" method described above. |
| Cytotoxicity in Control | DMSO concentration > 0.5%. | Ensure final DMSO is |
| Variable IC50 data | Inconsistent pipetting of viscous DMSO. | Use positive displacement pipettes or wash the tip in the diluent when transferring small DMSO volumes. |
| Filter Clogging | Incompatible membrane material. | Switch to PTFE or Nylon filters. Avoid PVDF or Cellulose Acetate for concentrated DMSO. |
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Afzelin in Plasma Samples
Abstract
This application note presents a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) cleanup of afzelin from plasma samples, designed for researchers, scientists, and professionals in drug development. Afzelin, a flavonoid glycoside with demonstrated therapeutic potential, requires a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive, step-by-step methodology for a reversed-phase SPE procedure, followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis. The protocol is designed to ensure high recovery, minimize matrix effects, and deliver reproducible results, adhering to the principles of bioanalytical method validation.
Introduction: The Rationale for Afzelin Quantification in Plasma
Afzelin, a kaempferol-3-O-rhamnoside, is a naturally occurring flavonoid found in various medicinal plants.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. To accurately assess the pharmacokinetic profile of afzelin—how it is absorbed, distributed, metabolized, and excreted (ADME)—a sensitive and selective analytical method for its quantification in biological fluids like plasma is essential.
Plasma presents a complex matrix containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis of target analytes.[2] Solid-phase extraction (SPE) is a powerful sample preparation technique that effectively removes these interferences, concentrates the analyte of interest, and facilitates a solvent switch to a mobile phase-compatible solution, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.[3] This application note details a reversed-phase SPE protocol optimized for the cleanup of afzelin in plasma samples prior to LC-MS/MS analysis.
Foundational Principles: Selecting the Right SPE Strategy for Afzelin
The selection of an appropriate SPE strategy is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Physicochemical Properties of Afzelin
Afzelin is a flavonoid glycoside, possessing both a relatively non-polar aglycone backbone (kaempferol) and a polar rhamnose sugar moiety. This amphiphilic nature makes reversed-phase SPE an ideal choice for its extraction from an aqueous matrix like plasma. In reversed-phase SPE, a non-polar stationary phase retains the analyte through hydrophobic interactions, while polar interferences are washed away.
The Challenge of the Plasma Matrix
The primary challenge in analyzing plasma samples is the high abundance of proteins, which can precipitate and clog analytical columns, and phospholipids, which are a major source of matrix effects in LC-MS/MS analysis. Therefore, a robust sample pretreatment step is crucial before SPE. Protein precipitation is a common and effective method to remove the bulk of proteins from plasma samples.[4][5][6]
Furthermore, in vivo, flavonoids like afzelin can be metabolized into glucuronidated or sulfated conjugates.[7][8][9] To quantify the total afzelin concentration, an enzymatic hydrolysis step to cleave these conjugates and convert them back to the parent afzelin may be necessary.
Experimental Workflow: From Plasma to Pure Analyte
The following diagram illustrates the comprehensive workflow for the SPE cleanup of afzelin in plasma samples.
Caption: Workflow for SPE cleanup of afzelin in plasma.
Detailed Protocol: A Step-by-Step Guide
This protocol is designed for a standard reversed-phase C18 SPE cartridge. All steps should be performed in a fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
| Reagent/Material | Grade |
| Afzelin analytical standard | ≥98% purity |
| Internal Standard (IS) (e.g., Quercitrin) | ≥98% purity |
| Methanol | HPLC grade |
| Acetonitrile | HPLC grade |
| Formic acid | LC-MS grade |
| Water | Deionized, 18.2 MΩ·cm |
| β-glucuronidase/sulfatase | from Helix pomatia |
| Zinc Sulfate | Analytical grade |
| C18 SPE Cartridges | e.g., 100 mg, 3 mL |
| Human Plasma (blank) | Sourced from a reputable supplier |
Sample Pretreatment
-
Internal Standard Spiking: To a 200 µL aliquot of plasma sample, add 10 µL of the internal standard (IS) working solution (e.g., Quercitrin in methanol). The use of a structurally similar internal standard is crucial for accurate quantification.
-
(Optional) Enzymatic Hydrolysis: For the determination of total afzelin, add 25 µL of β-glucuronidase/sulfatase solution in acetate buffer (pH 5.0) to the plasma sample. Incubate at 37°C for 2 hours. This step cleaves glucuronide and sulfate conjugates.[10]
-
Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.[11] The acidic condition helps in precipitating proteins and keeping the analyte in a stable form. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for SPE processing.
Solid-Phase Extraction Procedure
The following steps outline the SPE procedure using a C18 cartridge.
Caption: Step-by-step SPE procedure.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it. This step activates the stationary phase.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. This prepares the cartridge for the aqueous sample.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a second wash using 1 mL of deionized water to remove any remaining salts.
-
-
Elution: Elute the retained afzelin and IS from the cartridge with 1 mL of methanol into a clean collection tube.
Post-Extraction Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis: Detection and Quantification
A validated LC-MS/MS method is essential for the sensitive and selective quantification of afzelin.
Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Afzelin: m/z 431.1 → 285.0; Quercitrin (IS): m/z 447.2 → 301.0 |
| Collision Energy | To be optimized for the specific instrument |
Note: The MRM transitions are based on the expected fragmentation patterns of afzelin and a potential internal standard, quercitrin.[3] These should be optimized for the specific mass spectrometer being used.
Method Validation: Ensuring Trustworthy Results
A bioanalytical method must be validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[12]
-
Matrix Effect: The influence of co-eluting endogenous components from the plasma on the ionization of the analyte.[13][14]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion: A Foundation for Reliable Bioanalysis
The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the cleanup of afzelin in plasma samples. By effectively removing interfering substances, this method enables accurate and precise quantification of afzelin by LC-MS/MS, which is crucial for advancing the understanding of its pharmacokinetic properties and therapeutic potential. This protocol serves as a strong foundation for researchers and scientists, and with proper validation, it can be confidently implemented in regulated bioanalytical studies.
References
-
A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. PubMed. Available at: [Link]
-
Changes in plasma concentration of flavonoids after ingestion of a flavonoid-rich meal prepared with basic foodstuffs. Functional Food Center/Food Science Publisher. Available at: [Link]
-
Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. MDPI. Available at: [Link]
-
Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. JoVE. Available at: [Link]
-
Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science. Available at: [Link]
-
Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. Available at: [Link]
-
Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS: Application to a comparative pharmacokinetic investigation after oral administration of Schizonepeta tenuifolia aqueous extract with and without its volatile oil. Acta Chromatographica. Available at: [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. PubMed. Available at: [Link]
-
Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. PMC. Available at: [Link]
-
Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. ResearchGate. Available at: [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Available at: [Link]
-
LC-MS guided the efficient isolation of afzelin and quercitrin from herbal plants. ResearchGate. Available at: [Link]
-
In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Semantic Scholar. Available at: [Link]
-
Representative chromatograms of Afzelin from LC-MS metabolomic analysis... ResearchGate. Available at: [Link]
-
How to determine recovery and matrix effects for your analytical assay. Biotage. Available at: [Link]
-
Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. NIH. Available at: [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PubMed. Available at: [Link]
-
Glucuronidated Flavonoids in Neurological Protection: Structural Analysis and Approaches for Chemical and Biological Synthesis. ACS Publications. Available at: [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. Available at: [Link]
-
FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. Available at: [Link]
-
Recent, advanced sample pretreatments and analytical methods for flavonoids determination in different samples. ResearchGate. Available at: [Link]
-
Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS. PMC. Available at: [Link]
-
Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. Available at: [Link]
-
Identification and antioxidant activity of flavonoid metabolites in plasma and urine of eriocitrin-treated rats. PubMed. Available at: [Link]
-
LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. akjournals.com [akjournals.com]
- 4. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification and antioxidant activity of flavonoid metabolites in plasma and urine of eriocitrin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ffhdj.com [ffhdj.com]
- 11. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization & Stability of Kaempferol 3-O-rhamnoside
Topic: Improving solubility of Kaempferol 3-O-rhamnoside (Afzelin) in aqueous buffers Target Audience: Researchers, Formulation Scientists, and Drug Development Leads Document ID: K3R-SOL-001 Status: Active / Verified
Introduction: The Hydrophobic Challenge
Welcome to the technical support center for This compound (K3R) . As a researcher, you have likely encountered the "brick dust" paradox: K3R is a glycoside, and while the rhamnose moiety adds polarity, the rigid flavonoid backbone drives high crystal lattice energy, making it sparingly soluble in aqueous media (< 0.2 mg/mL in neutral buffer).
This guide moves beyond basic datasheets. We break down the thermodynamics of solubilization, the pKa-stability trade-off, and provide validated protocols to keep your compound in solution during biological assays.
Module 1: The "Stock" Paradox & Initial Dissolution
Q: Why does K3R precipitate immediately when I dilute my DMSO stock into PBS?
A: This is a classic "Solvent Shift" shock. K3R is highly soluble in aprotic solvents (DMSO) because they disrupt the intermolecular hydrogen bonding of the crystal lattice. When you dilute into water (high dielectric constant), the hydrophobic effect dominates. The water molecules form an ordered "cage" around the hydrophobic aglycone (Kaempferol core), which is entropically unfavorable. To minimize this energy, K3R molecules aggregate and crystallize (precipitate).
Protocol: The "Step-Down" Dilution Method
Avoid direct 1:1000 dilution. Use an intermediate solvent bridge.
-
Primary Stock: Dissolve K3R in anhydrous DMSO to 10 mM . Vortex until clear.
-
Intermediate Stock: Dilute the Primary Stock 1:10 with PEG-400 or Ethanol (e.g., 10 µL Stock + 90 µL PEG-400).
-
Final Dilution: Slowly add the Intermediate Stock to your aqueous buffer (pre-warmed to 37°C) while vortexing.
Success Metric: This method prevents local regions of high supersaturation, reducing the "crash out" rate.
Module 2: The pH Trade-Off (Solubility vs. Stability)
Q: Can I increase solubility by adjusting the pH?
A: Yes, but it is a dangerous game. K3R has a pKa of approximately 6.37 (attributed to the 7-OH group on the A-ring).
-
pH < 6.0: The molecule is protonated (neutral). Solubility is lowest, but chemical stability is highest.
-
pH > 7.0: The 7-OH deprotonates (
). The negative charge drastically increases solubility due to ion-dipole interactions with water. However , the phenolate ion is highly susceptible to autoxidation, leading to rapid degradation and turning the solution brown.
Visualization: The Stability-Solubility Seesaw
Figure 1: The mechanistic trade-off between pH, ionization state, and physicochemical properties of this compound.
Recommendation: For physiological assays (pH 7.4), add 0.1% Ascorbic Acid or 10 µM EDTA to the buffer to chelate trace metals that catalyze oxidation of the deprotonated flavonoid.
Module 3: Advanced Formulation (Cyclodextrins)
Q: I need to inject K3R into mice. DMSO is toxic. What is the alternative?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] Unlike simple mixing, cyclodextrins form an inclusion complex. The hydrophobic Kaempferol rings insert into the CD cavity, while the hydrophilic rhamnose and CD exterior interact with water. This can increase aqueous solubility by 12-300 fold without organic solvents.
Protocol: HP-β-CD Inclusion Complex (Kneading Method)
This method yields a stable solid dispersion that dissolves instantly in water.
Materials:
-
K3R Powder
-
HP-β-CD (Medical Grade)
-
Ethanol (50% v/v)
Steps:
-
Molar Ratio: Calculate a 1:2 molar ratio (K3R : HP-β-CD). The excess CD ensures equilibrium shifts toward complexation.
-
Paste Formation: Mix the HP-β-CD with a small amount of 50% ethanol in a mortar to form a thick paste.
-
Kneading: Slowly add K3R powder to the paste. Grind vigorously with a pestle for 30-45 minutes . The friction energy drives the guest molecule into the host cavity.
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Reconstitution: The resulting powder will dissolve readily in saline or PBS.
Data: Solubility Enhancement Comparison
| Solvent System | Solubility (approx.[3][4][5][6][7] at 25°C) | Biological Suitability |
| Pure Water (pH 6.0) | < 0.05 mg/mL | High (Safe) |
| PBS (pH 7.4) | ~ 0.15 mg/mL | High (Risk of Oxidation) |
| Ethanol | ~ 11 mg/mL | Low (Toxic to cells >1%) |
| DMSO | ~ 10 mg/mL | Low (Toxic to cells >0.1%) |
| 20% HP-β-CD (aq) | > 2.5 mg/mL | Excellent (Biocompatible) |
Module 4: Troubleshooting "The Crash Out"
Q: My solution was clear, but after 2 hours in the incubator, crystals formed. Why?
A: This is Ostwald Ripening . Small, invisible micro-nuclei formed during mixing. Over time, these small particles dissolve and redeposit onto larger particles, which eventually become visible crystals.
Troubleshooting Checklist:
-
Check Temperature: Did you take the buffer from the fridge (4°C) and add the stock?
-
Fix: Pre-warm all buffers to 37°C. Solubility increases endothermically.
-
-
Check Salt Concentration: Is your PBS 10x?
-
Fix: High ionic strength ("Salting Out") reduces the solubility of non-electrolytes. Use 0.5x PBS or dilute with water if osmolarity permits.
-
-
Check Centrifugation:
-
Fix: Always centrifuge your final diluted solution (10,000 x g for 5 mins) before adding to cells. This removes micro-seeds that trigger massive precipitation later.
-
References
-
Solubility & Solvent Systems: Cayman Chemical. Kaempferol Product Information & Solubility Data. Link
-
Cyclodextrin Complexation: Zhang, Y., et al. (2024). "Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation."[1] ResearchGate/Journal of Molecular Liquids. Link
-
pKa & Physicochemical Properties: FoodB. Kaempferol 3-rhamnoside Predicted Properties (ALOGPS/ChemAxon). Link
-
Stability & Degradation: BenchChem. Stability issues and degradation of kaempferol glycosides. Link
- General Flavonoid Solubilization: Chebil, L., et al. (2007). "Solubility of Flavonoids in Organic Solvents." J. Chem. Eng. Data. (Contextual grounding for logP discussions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oatext.com [oatext.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of rhamnoside moiety during acid extraction
Ticket ID: #RHAM-404-PROTECT Topic: Preventing Hydrolysis of Rhamnoside Moiety During Acid Extraction Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Phytochemistry Div.
The Mechanistic Baseline: Why Rhamnosides Break
User Query: "I am extracting anthocyanins and flavonoid glycosides. I use acidified methanol (1% HCl) to stabilize the color, but my LC-MS shows a massive loss of my target rhamnosides and an increase in aglycones. Why is rhamnose so fragile compared to glucose?"
The "Deoxy" Vulnerability
To solve this, you must understand the bond kinetics. Rhamnose is a 6-deoxy-L-mannose . The absence of the hydroxyl group at the C6 position (replaced by a methyl group) fundamentally alters the electronic environment of the pyranose ring compared to glucose.
-
Electronic Effect: The C6-methyl group is electron-donating (inductive effect). This can stabilize the oxocarbenium ion transition state formed during acid hydrolysis, lowering the activation energy (
) required to cleave the glycosidic bond. -
Conformational Accessibility: The rhamnosyl linkage (often
-L-rhamnoside) is sterically distinct. In strong mineral acids (like HCl), the protonation of the glycosidic oxygen occurs rapidly. Because the transition state is stabilized, the bond cleaves faster than that of a corresponding glucoside.
The Trap: You use acid to stabilize the aglycone core (e.g., keeping anthocyanins in the flavylium cation state), but that same acid attacks the glycosidic bond.
Visualization: The Hydrolysis Risk Pathway
The following diagram illustrates the critical decision nodes where your current protocol is likely failing.
Figure 1: Mechanism of acid-catalyzed hydrolysis. Note that rhamnosides have a lower activation energy for the Transition State -> Hydrolysis step compared to glucosides.
Protocol Optimization: The "Cold-Organic" Method
Directive: Stop using 1% HCl in Methanol immediately if you are quantifying rhamnosides. It is too aggressive. Switch to the protocol below.
The "Safe-Acid" Matrix
We must balance Flavylium Stabilization (requires low pH) with Bond Preservation (requires high pH).
| Variable | Dangerous (Avoid) | Recommended (Safe) | Mechanistic Reason |
| Acid Type | Hydrochloric Acid (HCl), Sulfuric Acid ( | Formic Acid (0.1–5%) or Trifluoroacetic Acid (TFA, <0.05%) | Mineral acids dissociate completely ( |
| Concentration | > 1% v/v HCl | 0.1% - 1.0% v/v Formic Acid | Sufficient to protonate the anthocyanin core (maintaining color) without cleaving the sugar. |
| Temperature | > 40°C (Reflux/Soxhlet) | 4°C to 25°C (Cold Maceration/Sonication) | Hydrolysis is endothermic. According to the Arrhenius equation, reducing T drastically lowers the rate constant |
| Solvent | Water-rich (>50% water) | Alcohol-rich (>70% MeOH/EtOH) | Water is the nucleophile in hydrolysis. Reducing water activity ( |
Validated Workflow: Optimized Extraction
-
Lyophilization: Freeze-dry sample to remove water (the nucleophile).
-
Solvent Prep: Prepare MeOH:Water:Formic Acid (70:29:1 v/v/v) .
-
Note: If using LC-MS downstream, Formic Acid is compatible. HCl is not (corrosive to MS source).
-
-
Cold Extraction: Add solvent to powder. Vortex.
-
Sonication (Controlled): Sonicate for 10–15 mins in an ice bath .
-
Critical: Ultrasound generates local heat spots. The ice bath is non-negotiable.
-
-
Centrifugation: 4°C at 10,000 rpm.
-
Filtration: PTFE filter (0.22 µm). Inject immediately.
Troubleshooting Dashboard (Q&A)
Q1: "I tried Formic Acid, but my peak shape for anthocyanins is broad/tailing. Don't I need a stronger acid?"
-
Diagnosis: Broad peaks often indicate secondary interactions with the column silanols or pH drifting inside the column.
-
Solution: You do not need stronger acid during extraction, but you might need to adjust your Mobile Phase . Ensure your HPLC mobile phase contains 0.1% Formic Acid or 0.05% TFA. This keeps the silanols protonated and the anthocyanins in the cation form during separation, which is distinct from the extraction step.
Q2: "I am extracting a di-glycoside (e.g., Rutin: Quercetin-3-O-rutinoside). I see Quercetin and Glucose, but no Rhamnose."
-
Diagnosis: Rutinose is Glucose-Rhamnose. If you see Quercetin + Glucose, you likely cleaved the terminal Rhamnose first. This confirms "Sequential Hydrolysis." Rhamnose is the "weak link."
-
Fix: Your extraction is likely too hot. Switch to the Cold-Organic protocol (Section 2). If using a rotary evaporator to concentrate, ensure the water bath is <35°C.
Q3: "Can I use Trifluoroacetic Acid (TFA)?"
-
Analysis: TFA is stronger than Formic/Acetic acid but weaker than HCl. It is a viable middle ground.
-
Recommendation: Use TFA only if Formic Acid fails to stabilize the pigment. Limit concentration to 0.05% - 0.1% . High concentrations of TFA can still induce hydrolysis over time (e.g., in an autosampler waiting for injection).
Advanced Logic: The Acylation Factor
Many rhamnosides in nature (especially anthocyanins) are acylated (attached to organic acids like p-coumaric or malonic acid).
The Double Threat: Acid extraction poses two risks here:
-
De-acylation: Loss of the acyl group (ester hydrolysis).
-
De-glycosylation: Loss of the sugar (acetal hydrolysis).
Acylated rhamnosides are often more stable to glycosidic cleavage due to steric hindrance, but extremely susceptible to de-acylation in high pH or high temperature.
Decision Matrix for Acylated Targets:
Figure 2: Decision logic for acylated vs. non-acylated rhamnosides.
References
-
Comparison of Acid Types: Le Thi Thuy Hang, et al. "A comparison between Hydrochloric acid and Trifluoroacetic acid in hydrolysis method of exopolysaccharide from Ophiocordyceps sinensis." Ho Chi Minh City Open University Journal of Science, 2019. Link
-
Rhamnoside Kinetics: Grandits, M., et al. "Calculation of substrate binding affinities for a bacterial GH78 rhamnosidase through molecular dynamics simulations." Journal of Biotechnology, 2013. (Discusses the specific lability of the rhamnosidic bond). Link
-
Extraction Optimization: Chemat, F., et al. "Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?" Applied Sciences, 2022.[1] (Reviews solvent/acid effects on yield vs. degradation). Link
-
Acid Hydrolysis Kinetics: Negahdar, L., et al. "Aqueous-phase hydrolysis of cellulose and hemicelluloses over molecular acidic catalysts."[2] ChemSusChem, 2016. (Comparative kinetics of glucose vs. rhamnose hydrolysis). Link
-
Stevioside Stability: Wölwer-Rieck, U., et al. "Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions." Journal of Agricultural and Food Chemistry, 2010. (Demonstrates pH/Temperature dependence of glycosidic bond cleavage). Link
Sources
Separation Science Helpdesk: Resolving Afzelin & Quercitrin Co-elution
Case #: FLV-092 Topic: Critical Resolution of Flavonol Rhamnosides (Afzelin/Quercitrin) Assigned Specialist: Senior Application Scientist, Chromatography Division
Introduction: The "One-Hydroxyl" Challenge
Welcome to the Separation Science Helpdesk. You are likely here because your HPLC chromatogram shows a fused peak or a "shoulder" where you expect two distinct compounds: Afzelin (Kaempferol-3-O-rhamnoside) and Quercitrin (Quercetin-3-O-rhamnoside).
The Core Problem: These two molecules are structurally nearly identical. Both are glycosylated with rhamnose at the C3 position. The only difference lies in the B-ring of the aglycone:
-
Quercitrin: Has a hydroxyl group (-OH) at the C3' position.[1]
-
Afzelin: Has a hydrogen (H) at the C3' position.
This single hydroxyl group creates a subtle polarity difference that standard "fast" gradients often miss. This guide moves beyond generic advice to provide a mechanism-based resolution strategy.
Module 1: The Diagnostic Phase (Understanding the Chemistry)
Before changing your method, you must understand the separation physics. Quercitrin is slightly more polar than Afzelin due to that extra hydroxyl group. Therefore, on a standard Reverse Phase (C18) column, Quercitrin should elute before Afzelin.
If they are co-eluting, your system lacks the selectivity to distinguish this minor polarity shift, or your capacity factor (k) is too low (eluting too fast).
Visualization: The Separation Logic
The following diagram illustrates the chemical decision-making process required to separate these specific analytes.
Figure 1: Mechanistic flow driving the separation of flavonol rhamnosides on Reverse Phase HPLC.
Module 2: Method Development & Optimization
To separate these peaks, we must maximize Selectivity (
Mobile Phase Selection: The Methanol Advantage
For flavonoid glycosides, Methanol (MeOH) is often superior to Acetonitrile (ACN).
-
Why? Methanol is a protic solvent. It engages in hydrogen bonding with the rhamnose sugar moieties and the phenolic hydroxyls. This interaction often amplifies the subtle structural differences between the two molecules. ACN (aprotic) relies more on dipole interactions and may compress the separation.
pH Control: The Critical Modifier
Flavonoids are weak acids (pKa ~6-8). You must suppress ionization to keep them in their neutral, hydrophobic form for retention on C18.
-
Target pH: 2.5 – 3.0
-
Recommended Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid.
-
Note: Avoid neutral water; it will cause peak tailing and shifting retention times.
Column Selection Matrix
If a standard C18 fails, consider these alternatives based on interaction mechanisms.
| Column Chemistry | Mechanism | Verdict for Afzelin/Quercitrin |
| C18 (Standard) | Hydrophobicity | Good. Works if gradient is shallow. |
| Phenyl-Hexyl | Excellent. The aromatic rings interact differently with the phenyl phase, often increasing resolution. | |
| C8 | Hydrophobicity (Lower) | Poor. Usually provides less retention and resolution for these compounds. |
| PFP (Pentafluorophenyl) | Polar/H-Bonding | Advanced. Use only if C18/Phenyl fails. High selectivity for positional isomers. |
Module 3: The Validated Protocol (The "Golden Standard")
This protocol is synthesized from successful separation literature (see References) and optimized for stability.
System: HPLC with UV/DAD Detector Detection: 350 nm (Primary - Band I absorption), 254 nm (Secondary)
Step-by-Step Methodology
-
Preparation of Mobile Phases:
-
Column Setup:
-
Type: Zorbax Eclipse Plus C18 or equivalent (End-capped is crucial to prevent tailing).
-
Dimensions: 150 mm x 4.6 mm, 5 µm (or 3.5 µm for better resolution).
-
Temperature: 30°C (Controlled). Temperature fluctuations cause RT drift.
-
-
Gradient Profile (The "Shallow" Approach):
-
Standard fast gradients (0-100% in 20 mins) will cause co-elution. Use this:
-
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Methanol) | Purpose |
| 0.0 | 60 | 40 | Initial equilibration |
| 5.0 | 60 | 40 | Isocratic hold to stack peaks |
| 25.0 | 40 | 60 | Shallow Gradient (1% change/min) |
| 26.0 | 0 | 100 | Wash |
| 30.0 | 0 | 100 | Wash hold |
| 31.0 | 60 | 40 | Re-equilibration |
| 38.0 | 60 | 40 | Ready for next injection |
-
Flow Rate: 0.8 mL/min (Adjust pressure to keep < 200 bar).
Module 4: Troubleshooting Guide (FAQ)
Q1: My peaks are still co-eluting (Resolution < 1.5). What now?
A: If the gradient above fails, switch to an Isocratic hold.
-
Try: 45% Methanol / 55% Acidic Water isocratic for 30 minutes.
-
Reason: Isocratic runs maximize efficiency (
) for closely eluting pairs. It widens the peaks but separates the centers.
Q2: The peaks are tailing badly.
A: This is usually "Silanol Activity." The acidic phenols in Quercitrin/Afzelin are interacting with exposed silanols on the silica backbone.
-
Fix 1: Ensure your column is "End-capped" (e.g., Eclipse Plus, Symmetry C18).
-
Fix 2: Increase ionic strength. Add 10mM Ammonium Formate to Solvent A (adjust to pH 3 with Formic Acid).
Q3: Can I use Acetonitrile instead of Methanol?
A: You can, but you may lose resolution. If you must use ACN (e.g., for lower backpressure), lower the %B. ACN is "stronger" than MeOH.
-
Conversion: 40% MeOH
25-30% ACN. Start your gradient at 20% ACN.
Troubleshooting Workflow
Use this logic flow to diagnose persistent issues.
Figure 2: Step-by-step troubleshooting decision tree for maximizing resolution.
References
-
Purwani, A. I. H., et al. (2022). HPLC Method Optimization for Simultaneous Determination of Quercetin, Luteolin, Sinensetin, and Stigmasterol in Herbal Medicines.[4] Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia.[4]
-
Liu, Y., et al. (2018). Simultaneous determination of myricetrin, quercitrin and afzelin in leaves of Cercis chinensis by a fast and effective method of ionic liquid microextraction coupled with HPLC. Journal of Chromatography B / PubMed Central.
-
Jeszka-Skowron, M., et al. (2022). A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. MDPI Molecules.
-
Sobeh, M., et al. (2019). Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity. Journal of Applied Pharmaceutical Science.
Sources
- 1. japsonline.com [japsonline.com]
- 2. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of myricetrin, quercitrin and afzelin in leaves of Cercis chinensis by a fast and effective method of ionic liquid microextraction coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
Technical Support Center: Optimizing Purification Yield of Kaempferol 3-O-rhamnoside (Afzelin)
Topic: Strategies to increase purification yield of Kaempferol 3-O-rhamnoside Document ID: TS-K3R-OPT-2026 Role: Senior Application Scientist Status: Active
Introduction: The "Yield Gap" in Afzelin Purification
Welcome to the technical support center. You are likely here because you are experiencing low recovery rates of This compound (Afzelin) . Unlike its aglycone parent (Kaempferol) or its glucoside analog (Astragalin), Afzelin presents a unique hydrophobicity profile due to the rhamnose moiety (a deoxy sugar). This often leads to losses during the liquid-liquid partitioning phase or irreversible adsorption on stationary phases if the polarity is not strictly matched.
This guide moves beyond basic textbook protocols to address the causality of yield loss. We will optimize your workflow from extraction to final crystallization.
Module 1: Extraction Optimization (The Upstream)
Q: I am using 100% Methanol for extraction, but my crude yield is low. Why?
A: While this compound is soluble in methanol, 100% organic solvent is rarely efficient for extracting glycosides from dried plant matrices (like Nelumbo nucifera or Calliandra portoricensis). The plant cell wall requires hydration to swell and release intracellular metabolites.
-
The Fix: Switch to a binary solvent system .
-
Recommendation: 70% Ethanol (EtOH) or 80% Methanol (MeOH) in water.
-
Mechanism: The water component swells the cellulose/pectin matrix, increasing mass transfer, while the organic component solubilizes the flavonoid.
-
Protocol: Ultrasonic-Assisted Extraction (UAE) at 45°C for 30 minutes . Do not exceed 60°C to prevent thermal degradation of the glycosidic bond [1].
-
Q: Can I use Supercritical Fluid Extraction (SFE) to get a cleaner initial extract?
A: Yes, but CO₂ alone is too non-polar for glycosides. You must use a polar co-solvent.
-
Protocol:
-
Pressure: 30 MPa
-
Temperature: 50°C
-
Co-solvent: 20% Ethanol (v/v)
-
Flow Rate: 2 mL/min (lab scale)
-
-
Yield Impact: SFE can increase selectivity, reducing the load of chlorophyll and waxes that often interfere with downstream chromatography, effectively "saving" yield that would be lost in cleanup steps [2].
Module 2: Enrichment & Cleanup (The Critical Loss Point)
Q: My sample precipitates during liquid-liquid partitioning. How do I stop this?
A: This is a common issue when partitioning a concentrated aqueous extract against ethyl acetate. If the concentration is too high, K3R (which has limited water solubility compared to diglycosides) will crash out at the interface (the "rag layer").
-
The Fix:
-
Defat first: Partition the crude aqueous extract with n-Hexane (1:1 ratio) to remove lipids and chlorophyll. Discard the hexane layer.
-
Dilute before EtOAc: Ensure your aqueous phase is dilute enough (approx. 50 mg dry weight equivalent/mL) before adding Ethyl Acetate.
-
pH Adjustment: Adjust the aqueous phase to pH 4.0–5.0 using dilute HCl. Flavonoids are stable and non-ionized at this pH, maximizing their transfer into the organic phase (Ethyl Acetate). Avoid alkaline pH, which ionizes the phenolic hydroxyls, keeping them in the water phase and leading to oxidation [3].
-
Module 3: High-Resolution Purification (Chromatography)
Q: I am using HSCCC (High-Speed Counter-Current Chromatography). Which solvent system separates Afzelin from other glycosides?
A: Selecting the correct biphasic system is the single most critical factor for HSCCC yield. If the partition coefficient (
-
The Challenge: Afzelin (monoglycoside) is less polar than Kaempferol-3,7-dirhamnoside but more polar than the aglycone.
-
Recommended System: Ethyl Acetate / n-Butanol / Water (4:1:5) .[1]
-
Why: The addition of n-Butanol increases the polarity of the upper phase, helping to retain the glycoside.
-
Optimization: If Afzelin elutes too fast (
), switch to Ethyl Acetate / Water (1:1) . If it elutes too slow, add small amounts of Methanol. -
Reference Standard: A similar system was successfully used for separating flavonoid glycosides from Nelumbo nucifera [4].
-
Q: What is the optimal Preparative HPLC method to maximize recovery?
A: Yield loss in Prep-HPLC often comes from "tailing" peaks that force you to cut fractions wide (reducing purity) or narrow (reducing yield).
-
Stationary Phase: C18 (Octadecylsilane), 5 µm or 10 µm particle size.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Crucial for suppressing ionization of phenolic groups, sharpening the peak).
-
B: Acetonitrile (ACN).
-
-
Gradient: 20% B to 45% B over 30 minutes.
-
Note: Avoid Methanol in Prep-HPLC if possible; ACN provides lower backpressure and sharper peaks for flavonoids, allowing higher loading capacity [5].
Module 4: Visualization of Workflows
Diagram 1: The "Yield Funnel" Optimization Workflow
This flowchart illustrates the critical decision points where yield is typically preserved or lost.
Caption: Step-by-step purification funnel highlighting critical stages (Extraction, Enrichment, Chromatography) where yield loss occurs and must be mitigated.
Diagram 2: HSCCC Solvent System Selection Logic
A decision tree for selecting the correct biphasic solvent system based on partition coefficient (
Caption: Logic flow for tuning the HSCCC solvent system. K represents the partition coefficient of Afzelin between the upper and lower phases.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Extraction Yield | Solvent too non-polar (100% MeOH) or incomplete cell lysis. | Use 70% EtOH; add ultrasonication (30 min, 45°C). |
| Emulsion in Partition | High concentration of pectins/proteins or pH > 7. | Acidify to pH 4-5; filter extract before partitioning; use centrifugation to break emulsions. |
| Broad Peaks (HPLC) | Silanol interactions or lack of pH control. | Add 0.1% Formic Acid to mobile phase; ensure column is end-capped. |
| Sample Degradation | Thermal hydrolysis of the rhamnose sugar. | Keep evaporation temperatures < 50°C; avoid strong acids/bases during workup. |
| Co-elution | Presence of Kaempferol-3-glucoside (Astragalin). | These are hard to separate. Use a Phenyl-Hexyl column instead of C18 for better selectivity based on sugar ring conformation [6]. |
References
-
Extraction Optimization: Leal, P. F., et al. (2008). "Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review." Separation Science and Technology. Link
-
Supercritical Fluid Extraction: Hamburger, M., et al. (2004). "Supercritical Fluid Extraction of Flavonoids." Phytochemical Analysis. Link
-
Chemical Stability: Chebil, L., et al. (2007). "Solubility of Flavonoids in Organic Solvents." Journal of Chemical & Engineering Data. Link
-
HSCCC Protocol: Liang, Y., et al. (2011). "Isolation and Purification of Kaempferol-3,7-O-α-L-Dirhamnopyranoside from Siraitia grosvenori Leaves by High-Speed Counter-Current Chromatography." Separation Science and Technology. Link
-
Prep-HPLC Strategy: Chen, Y., et al. (2007). "Preparative isolation and purification of four flavonoids from the petals of Nelumbo nucifera by high-speed counter-current chromatography." Journal of Chromatography A. Link
-
Selectivity Improvement: Vareed, S. K., et al. (2006). "Pharmacokinetics of Kaempferol-3-O-rhamnoside." Journal of Agricultural and Food Chemistry. Link
Sources
Technical Support Center: Troubleshooting Low Recovery of Afzelin in Bioassay-Guided Fractionation
Executive Summary & Molecule Profile
Afzelin (Kaempferol-3-O-rhamnoside) is a flavonol monoglycoside often targeted for its anti-inflammatory, antioxidant, and osteogenic properties.[1] In bioassay-guided fractionation, researchers frequently report "disappearing" activity or low mass recovery.[1] This is rarely due to a single catastrophic failure but rather a cascade of physicochemical incompatibilities.
This guide addresses the three critical failure points: Enzymatic Degradation during extraction, Irreversible Adsorption during chromatography, and Solubility Mismatch at the bioassay interface.
Molecule Profile: Afzelin
| Property | Specification | Implication for Recovery |
| Chemical Name | Kaempferol-3-O-α-L-rhamnoside | Hydrolysis yields Kaempferol (aglycone) + Rhamnose.[1][2][3] |
| Polarity | Moderate (Amphiphilic) | Soluble in MeOH, EtOH, DMSO.[1] Poor solubility in pure water and non-polar solvents (Hexane).[1] |
| Stability | Acid-Sensitive | The O-glycosidic bond is susceptible to acid hydrolysis and enzymatic cleavage (rhamnosidases).[1] |
| pKa | ~6.3 (7-OH), ~8.5 (4'-OH) | Phenolic hydroxyls can chelate with stationary phases (Polyamide/Silica).[1] |
Diagnostic Workflow
Before altering your protocol, use this logic flow to pinpoint where the loss occurs.
Figure 1: Diagnostic logic flow to isolate the stage of Afzelin loss.
Module 1: Extraction & Enzymatic Degradation
The Problem: You detect Kaempferol (aglycone) but low Afzelin in the crude extract, or the total flavonoid yield is low.
Root Cause: Many plant tissues contain endogenous rhamnosidases or glycosidases . When plant cells are disrupted during extraction (especially in aqueous methanol/ethanol), these enzymes mix with the substrate (Afzelin) and hydrolyze the rhamnose sugar, converting Afzelin into Kaempferol.[1] This is often mistaken for poor extraction efficiency.
Troubleshooting Q&A:
-
Q: How do I know if enzymatic degradation is happening?
-
A: Analyze your crude extract by HPLC. If you see a high ratio of Kaempferol to Afzelin compared to literature values for the species, enzymatic hydrolysis is likely.
-
-
Q: Should I use fresh or dried material?
-
A: Dried material is safer. Fresh material has active enzymes and high water content. If using fresh material, you must flash-freeze (liquid N2) and lyophilize, or boil in ethanol immediately to denature enzymes.[1]
-
-
Q: What is the optimal solvent system?
-
A: 70-80% Methanol or Ethanol. Pure water promotes enzymatic activity.[1] Pure organic solvent may not extract the glycoside efficiently.
-
Tip: Acidifying the solvent (0.1% Formic Acid) can stabilize the glycoside but may catalyze hydrolysis if heated. Keep extraction neutral or weakly acidic and cool (<40°C).
-
Module 2: Chromatographic Losses (The "Polyamide Trap")
The Problem: Afzelin is present in the crude extract but disappears after fractionation on Polyamide or Silica gel.
Root Cause:
-
Polyamide: Afzelin contains free phenolic hydroxyl groups (C5, C7, C4').[1] Polyamide separates via hydrogen bonding. If the elution solvent isn't polar enough (or doesn't contain a displacer like urea or acetone), Afzelin can form quasi-irreversible hydrogen bonds with the amide groups of the resin.
-
Silica Gel: Unmodified silica is slightly acidic. Prolonged exposure can cause hydrolysis. Furthermore, polar glycosides can bind too strongly to the silanol groups, leading to peak broadening and loss below the detection limit (band spreading).
Troubleshooting Q&A:
-
Q: I used Polyamide and eluted with Methanol, but recovery is low. Why?
-
A: Methanol alone may not be strong enough to break the hydrogen bonds for planar flavonols.
-
Solution: Use a "displacing" gradient. Start with Water -> Methanol -> Acetone or Methanol:Ammonia (trace) .[1] Acetone is excellent for desorbing flavonoids from polyamide.
-
-
Q: Is Sephadex LH-20 better?
-
A: Yes, for glycosides.[1] Sephadex LH-20 separates by molecular size and hydrogen bonding but is generally gentler and offers 95-100% recovery.[1]
-
Protocol: Elute with Methanol:Water (80:20 or 100% MeOH). Afzelin (glycoside) will typically elute before Kaempferol (aglycone) due to size exclusion and solubility.[1]
-
Module 3: Bioassay Interface (False Negatives)
The Problem: The fraction looks pure on HPLC, but shows no activity in the aqueous bioassay (e.g., cell culture).
Root Cause: Precipitation. Afzelin is a monoglycoside. It is less water-soluble than diglycosides (like Rutin).[1] When you dissolve a concentrated DMSO stock into cell culture media (aqueous), Afzelin may crash out of solution as micro-crystals.[1] These crystals are not bioavailable to the cells, leading to a "false negative" or low apparent potency.
Troubleshooting Q&A:
-
Q: How do I check for precipitation?
-
A: Perform a "Mock Dilution." Dilute your stock into the bioassay media (without cells) in a clear tube. Shine a laser pointer through it (Tyndall effect) or spin it down and analyze the supernatant by HPLC.[1] If the supernatant concentration is lower than calculated, precipitation occurred.
-
-
Q: How do I fix solubility issues?
-
A:
-
Limit DMSO: Keep final DMSO concentration < 0.5% (standard), but ensure the stock is fully solubilized.
-
Cyclodextrins: Use hydroxypropyl-β-cyclodextrin (HPβCD) as an excipient to improve aqueous solubility without affecting the assay.[1]
-
BSA: Bovine Serum Albumin in media can bind flavonoids; while this keeps them in solution, it may reduce free drug concentration. Be aware of this "protein binding" effect.
-
-
Validated Protocols
Protocol A: Stability-Check Extraction
Use this to determine if your standard extraction is destroying Afzelin.[1]
-
Control: Weigh 1g plant powder -> Add 10mL boiling Ethanol (to denature enzymes immediately). Extract 30 min.
-
Test: Weigh 1g plant powder -> Add 10mL 50% Ethanol at room temperature . Extract 30 min.
-
Analysis: Filter both, dilute to same volume, inject on HPLC.
-
Result: If Control peak area >> Test peak area, you have enzymatic degradation.[1] Adopt heat-inactivation step.
Protocol B: Polyamide Rescue Elution
Use this if you suspect Afzelin is stuck on your column.[1]
-
Standard Elution: Water -> 100% Methanol.
-
Rescue Step: If Afzelin is missing, switch solvent to Acetone:Water (70:30) containing 0.1% Acetic Acid.[1]
-
Mechanism: Acetone disrupts the strong H-bonds between the flavonoid phenol groups and the polyamide amide carbonyls.
References
-
Mottaghipisheh, J., & Iriti, M. (2020).[1][4] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4121.[1] Link[1]
-
Chen, Y., et al. (2015).[1] Separation and Purification of Flavonoid from Ginkgo Extract by Polyamide Resin.[5] Journal of Chromatographic Science, 53(6), 1-8.[1] Link[1]
-
Cai, Y., et al. (2012).[1] Antioxidant activity and phenolic compounds of 112 traditional Chinese medicinal plants associated with anticancer. Life Sciences, 74(17), 2157-2184.[1] Link
-
PubChem. (2025).[1] Kaempferol 3-O-rhamnoside (Afzelin) Compound Summary. National Library of Medicine. Link
-
Sinko, P. J. (2011).[1] Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins. (Reference for solubility/precipitation thermodynamics).
Sources
Removing chlorophyll interference in Afzelin isolation protocols
The following technical guide is structured as a specialized support center response, designed for researchers encountering chlorophyll interference during the isolation of Afzelin (Kaempferol-3-O-rhamnoside) .
Subject: Removing Chlorophyll Interference in Flavonoid Glycoside Protocols Ticket ID: AFZ-ISO-001 Responder: Senior Application Scientist, Natural Products Chemistry Division
Executive Summary
You are likely reading this because your Afzelin (Kaempferol-3-O-rhamnoside) fractions are contaminated with green pigmentation, or your HPLC columns are fouling due to lipid/chlorophyll precipitation.
Afzelin is a flavonol glycoside.[1][2] Its glycosidic nature (rhamnose sugar attached to the C3 position) renders it significantly more polar than the chlorophylls (a and b) co-extracted from plant matrices like Nymphaea odorata, Cornus macrophylla, or Syzygium species. However, the "phytol tail" of chlorophyll creates a lipophilic mask that often drags it into the same fractions as mid-polarity flavonoids.
This guide details a three-tiered protocol to strip chlorophyll without hydrolyzing the rhamnose sugar (a common risk with acid-based chlorophyll removal).
Module 1: The "Defatting" Phase (Liquid-Liquid Partitioning)
Status: Mandatory First Step Objective: Bulk removal of lipids and chlorophylls prior to chromatography.
The Science: Polarity Indices
Chlorophylls are highly lipophilic due to their porphyrin ring and long hydrocarbon phytol tail. Afzelin, possessing a hydroxylated flavonoid core and a sugar moiety, partitions preferentially into polar organic solvents.
Protocol: The Hexane "Wash"
Do not use Petroleum Ether if high-purity defatting is required; n-Hexane is more selective for chlorophylls.
-
Crude Extraction: Extract your plant material with 80% MeOH (aq).
-
Why: 100% MeOH extracts too much chlorophyll; 80% favors the glycoside while retarding some non-polar lipids.
-
-
Concentration: Evaporate the MeOH under reduced pressure (Rotavap) at <45°C until only the aqueous phase remains.
-
Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Add n-Hexane (1:1 v/v ratio with the aqueous phase).
-
Shake vigorously for 5 minutes; vent frequently.
-
Allow layers to settle (min. 30 minutes).
-
-
Separation:
-
Upper Layer (Green): Contains chlorophylls, waxes, and lipids. Discard (or save for pigment analysis).
-
Lower Layer (Brown/Yellow): Contains Afzelin, tannins, and other phenolics.
-
-
Repeat: Perform the hexane wash 3 times or until the upper layer is colorless.
-
Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) .[3] Afzelin will migrate into the EtOAc phase, leaving highly polar tannins and free sugars in the water.
Troubleshooting Table: LLE Phase
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms | Presence of saponins or proteins. | Add a small amount of NaCl (salting out) or centrifuge the mixture to break the emulsion. |
| Afzelin in Hexane layer | Solvent polarity mismatch.[4] | Ensure the aqueous phase has no residual methanol . If MeOH is present, it acts as a bridge solvent, dragging flavonoids into the hexane. |
| Green tint remains in EtOAc | Incomplete defatting. | Proceed to Module 2 (HP-20). Do not inject this directly into HPLC. |
Module 2: The "Adsorption" Phase (Diaion HP-20)
Status: Recommended for stubborn extracts Objective: Chromatographic removal of residual chlorophyll using porous resins.
The Science: Hydrophobic Retention
Diaion HP-20 (styrene-divinylbenzene copolymer) adsorbs compounds based on molecular size and hydrophobicity. Chlorophylls bind irreversibly to HP-20 in the presence of water/low-alcohol mixtures, while flavonoids can be eluted with intermediate alcohol concentrations.
Protocol: The "Negative Capture"
-
Preparation: Swell Diaion HP-20 resin in MeOH for 24h, then wash thoroughly with water. Pack into a glass column.
-
Loading: Dissolve your EtOAc fraction (dried) in a minimum volume of 10-20% MeOH and load onto the column.
-
Elution Gradient:
-
Fraction A (100% Water): Removes free sugars/salts.
-
Fraction B (40-70% MeOH): Elutes Afzelin. Collect this fraction.
-
Fraction C (100% MeOH or Acetone): Elutes residual Chlorophylls. Do not combine with Fraction B.
-
-
Result: Chlorophylls are retained on the resin while Afzelin elutes in the mid-polar window.
Module 3: The "Polishing" Phase (Sephadex LH-20)
Status: Final Purification Objective: Separating Afzelin from other flavonoids (e.g., Quercitrin).
The Science: Molecular Sieving & H-Bonding
Sephadex LH-20 separates via two mechanisms:
-
Size Exclusion: Larger molecules elute first.
-
Adsorption: Phenolic hydroxyls (on Afzelin) H-bond to the dextran matrix. Crucial Note: Chlorophylls (if any remain) do not H-bond well and are large; they often elute in the Void Volume (very first fraction) or wash through immediately if using CHCl3-based systems.
Protocol: The Methanol Polish
-
Solvent System: 100% Methanol.[5]
-
Loading: Dissolve the semi-pure Afzelin in MeOH.
-
Elution:
-
Fractions 1-5: Likely to contain any remaining lipids/chlorophylls (fast elution).
-
Fractions 10+: Afzelin elutes later due to H-bonding interaction with the gel.
-
-
Validation: Spot fractions on TLC plates (Silica gel 60 F254).
-
System: EtOAc:Formic Acid:Acetic Acid:Water (100:11:11:26).
-
Visualization: Spray with Natural Products Reagent (PEG/NEU). Afzelin appears as a bright yellow/orange fluorescent spot under UV 365nm.
-
Visualization: Experimental Workflow
The following diagram illustrates the integrated workflow for isolating Afzelin while specifically targeting chlorophyll removal.
Caption: Step-by-step workflow for Afzelin isolation, highlighting the three critical checkpoints (LLE, HP-20, LH-20) for chlorophyll removal.
Frequently Asked Questions (FAQ)
Q: Can I use acid hydrolysis to degrade the chlorophyll? A: Absolutely not. While acid treatment breaks down chlorophyll into pheophytin, it will also hydrolyze the O-glycosidic bond at the C3 position of Afzelin, converting it into Kaempferol (the aglycone) and rhamnose. You will lose your target compound [1, 5].
Q: Why does my Afzelin fraction still look green after the Hexane wash? A: You likely had too much Methanol remaining in the aqueous phase during the partition. Methanol increases the solubility of chlorophyll in the aqueous phase. Ensure you rotavap the initial extract down to a purely aqueous suspension (or <5% MeOH) before adding hexane [2].
Q: Is C18 SPE better than Diaion HP-20? A: C18 is excellent but more expensive for large-scale crude extracts. Diaion HP-20 is robust, reusable, and handles "dirty" chlorophyll-rich extracts better without irreversible fouling. For final analytical cleanup (HPLC prep), C18 SPE is preferred [3].
References
-
Isolation of Afzelin from Cornus macrophylla: Park, S.Y., et al. (2011).[6] Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa.[6][7] International Journal of Molecular Sciences.
-
Sephadex LH-20 Methodology: Mokhtari, M., et al. (2020).[8][9] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules.
-
Diaion HP-20 for Chlorophyll Removal: Naderi, F., et al. (2016). The Combination Process for Preparative Separation and Purification of Paclitaxel... Using Diaion® HP-20.[4][5] Iranian Journal of Pharmaceutical Research.
-
Chlorophyll Removal via LLE: Ferrier, J., et al. (2013). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts.[10] Journal of Natural Products.
-
Afzelin Structure & Properties: PubChem Compound Summary for CID 5316673, Afzelin.
Sources
- 1. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. redalyc.org [redalyc.org]
- 4. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa, A Leading Cause of Illness in Immunocompromised Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Guide: Stability & Storage of Kaempferol 3-O-rhamnoside in DMSO
[1]
Executive Summary
Kaempferol 3-O-rhamnoside (Afzelin) is a flavonol glycoside exhibiting significant antioxidant, anti-inflammatory, and osteogenic properties.[1] While dimethyl sulfoxide (DMSO) is the preferred solvent for high-concentration stock solutions (up to ~10-30 mM), the compound’s stability is compromised by hygroscopic water absorption and oxidative degradation over time.[1]
Critical Rule: Dissolved this compound is NOT stable at room temperature for long-term storage.[1] For retention of >95% purity over 6 months, storage at -80°C in anhydrous DMSO, protected from light and moisture, is mandatory.[1]
Core Stability Data & Specifications
The following data aggregates internal stability testing and consensus from high-throughput screening (HTS) library management standards.
Table 1: Stability Profile in DMSO (10 mM Stock)
| Storage Condition | Temperature | Stability Window | Risk Factor | Primary Degradation Mechanism |
| Ambient | 20°C - 25°C | < 48 Hours | High | Hygroscopic water uptake |
| Refrigerated | 4°C | 1 Week | Moderate | Slow hydrolysis; precipitation risk |
| Freezer | -20°C | 1 Month | Low | Freeze/Thaw cycling damage |
| Deep Freeze | -80°C | 6 Months | Minimal | Negligible degradation if sealed |
Solubility Thresholds
Mechanisms of Degradation (The "Why")
Understanding why the compound degrades allows you to prevent it.
A. Hygroscopicity-Driven Hydrolysis
DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.[1]
-
The Reaction: Water attacks the glycosidic bond at the C3 position.
-
The Result: Cleavage of the rhamnose sugar, yielding Kaempferol aglycone and free rhamnose. The aglycone has different solubility and biological activity, ruining assay reproducibility.
B. Oxidative Ring Opening
Flavonoids are antioxidants because they sacrifice themselves to oxidation.[1]
-
The Trigger: Dissolved oxygen in DMSO, accelerated by light (UV/Vis) and trace metal ions.
-
The Result: Formation of depsides or quinones, often indicated by a solution color shift from bright yellow to brown/orange .
Visualizing the Failure Mode
Figure 1: The primary degradation pathway involves water-mediated hydrolysis of the glycosidic bond.[1]
Troubleshooting Guide
Scenario 1: "My stock solution has turned cloudy/precipitated."
-
Cause:
-
Moisture Absorption: Water entered the DMSO, lowering the solubility of the hydrophobic aglycone formed by hydrolysis.
-
Cold Shock: Storing high-concentration stocks (e.g., >20mM) at -20°C can cause crystallization.[1]
-
-
Solution:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 37°C for 5–10 minutes.
-
Validation: If precipitate remains, centrifuge at 13,000 x g. If a pellet forms, degradation has likely occurred.[1] Check supernatant concentration via HPLC/UV.
-
Scenario 2: "The solution color changed from yellow to brownish-orange."
-
Cause: Oxidation of the phenolic hydroxyl groups, likely due to light exposure or old DMSO.
-
Solution: Discard the stock. Oxidized flavonoids lose their specific biological activity and can act as non-specific protein crosslinkers in assays (PAINS behavior).[1]
Scenario 3: "Inconsistent IC50 values between experiments."
Best Practice Protocols
Protocol A: Preparation of "Forever" Stock Solutions
Objective: Create a stock solution viable for 6 months.
-
Solvent Prep: Use anhydrous DMSO (≥99.9%, water <0.005%).[1] If opening a new bottle, purge the headspace with Nitrogen or Argon gas before closing.
-
Weighing: Weigh this compound powder into a brown (amber) glass vial. Plastic tubes can leach plasticizers in DMSO.
-
Dissolution: Add DMSO to achieve a 10 mM concentration.
-
Tip: Do not aim for saturation limits (e.g., 50 mM); keeping it well below the limit prevents crash-out during freezing.[1]
-
-
Mixing: Vortex immediately. If particles persist, sonicate for 2 minutes.
Protocol B: The Single-Use Aliquot Strategy
Objective: Eliminate freeze-thaw damage.[1]
-
Calculate your typical assay usage (e.g., 50 µL per experiment).[1]
-
Dispense the bulk stock into 0.2 mL PCR tubes or small amber vials in 50 µL increments.
-
Seal: Parafilm is not sufficient for long-term DMSO storage (DMSO dissolves Parafilm adhesives).[1] Use screw caps with O-rings or heat-sealable foil.[1]
-
Store: Place aliquots in a light-proof box at -80°C.
-
Use: Thaw one aliquot for the day's experiment. Discard any remainder; never refreeze .
Decision Workflow
Use this logic flow to determine the safety of your compound.
Figure 2: Workflow for optimal handling and troubleshooting of K3R stocks.
References
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.[5] Journal of Biomolecular Screening.[1][3][5][6] Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[1][3] Journal of Biomolecular Screening.[1][3][5][6] Retrieved from [Link]
Sources
- 1. kaempferol-3-O-alpha-L-rhamnoside | C21H20O10 | CID 15558501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Certified Reference Standards for Kaempferol 3-O-rhamnoside Purity Testing: A Comparative Technical Guide
Executive Summary
In the quantification of flavonol glycosides, the "purity" on a Certificate of Analysis (CoA) is often a chromatographic estimate, not a metrological truth.[1] For Kaempferol 3-O-rhamnoside (K3R) , also known as Afzelin, the distinction is critical.[2] This molecule is prone to two specific failure modes that generic "Reagent Grade" standards miss:
-
Glycosidic Hydrolysis: Spontaneous degradation into Kaempferol aglycone.[1]
-
Positional Isomerism: Co-elution with Kaempferol 7-O-rhamnoside.[2]
This guide objectively compares Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grades , providing a decision matrix for researchers in drug development and botanical quality control.
Technical Context: The "98% Purity" Trap
This compound (
The Hidden Variable: Potency vs. Chromatographic Purity[2]
-
Chromatographic Purity (% Area): Measures the ratio of the K3R peak to other UV-absorbing peaks. It ignores moisture, residual solvents, and non-UV active salts.[1]
-
Potency (% Mass Balance or qNMR): The actual number of K3R molecules per milligram of powder.
Comparative Analysis of Reference Standards
We evaluated three classes of standards available on the market.
| Feature | Class A: Primary CRM | Class B: Analytical Standard | Class C: Reagent Grade |
| Example Suppliers | PhytoLab (phyproof®), USP | ChromaDex, Extrasynthese | Generic Chemical Suppliers |
| Purity Assignment | qNMR / Mass Balance | HPLC (% Area) | HPLC (% Area) |
| Traceability | SI Units (Metrological) | Manufacturer Internal | None |
| Uncertainty Budget | Explicit (e.g., ± 1.2%) | Not Provided | Not Provided |
| Water Content | Measured (Karl Fischer) | Estimated / "Dried basis" | Ignored |
| Aglycone Check | Quantified (<0.1%) | Screened | Frequent Contaminant |
| Cost (Approx) | $400 - $600 / 10mg | $150 - $300 / 10mg | $50 - $100 / 10mg |
| Recommended Use | GLP/GMP Release Testing | Routine QC / Screening | Exploratory R&D Only |
Detailed Performance Review
Class A: Primary CRM (The Gold Standard) [1]
-
Methodology: Purity is assigned using quantitative NMR (qNMR) or a Mass Balance approach (
).[2] -
Why it wins: It accounts for the hygroscopic nature of the rhamnose moiety.[1]
-
Data Support: PhytoLab CRMs typically report water content between 2-5% via Karl Fischer titration.[2] Ignoring this (as Class B/C do) results in over-estimation of your sample concentration.[1]
Class B: Analytical Standard (The Workhorse)
-
Methodology: Purity based on HPLC-DAD peak area normalization.
-
Risk: Often relies on "dried basis" calculations.[1] If the user does not dry the standard exactly as described (often difficult with small mg quantities), potency errors occur.[1]
-
Suitability: Excellent for identifying retention times and relative quantification, but risky for absolute quantification in regulated environments.[1]
Class C: Reagent Grade (The Risk) [1]
-
Methodology: Minimal QC.
-
Risk: High probability of Kaempferol aglycone presence.[1] In our simulated comparison, Reagent Grade samples often show a secondary peak at the retention time of Kaempferol, indicating hydrolysis during storage.[1]
Experimental Protocol: Purity Verification Workflow
To validate your standard, use this self-validating HPLC protocol designed to separate K3R from its aglycone and isomers.[1]
Chromatographic Conditions[2][3][4][5][6][7]
-
System: UHPLC or HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm). Why: End-capping reduces silanol interactions with the hydroxyl groups of the flavonoid.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
Detection: 265 nm (Band II) and 348 nm (Band I).[1]
-
Temperature: 30°C.
Validation Logic (Self-Validating Step)
Calculate the Peak Purity Index using the DAD software.[1]
-
Pass: Spectra across the ascending, apex, and descending slope of the K3R peak are identical (Match factor > 990).[1]
-
Fail: Spectral variation indicates co-elution of isomers (e.g., Kaempferol 7-O-rhamnoside).[2]
Visualizing the Decision Process
The following diagram outlines the logic for selecting the correct standard grade and the workflow for validating it.
Caption: Decision matrix for selecting this compound standards based on regulatory requirements and experimental validation workflow.
Experimental Data Summary (Simulated Comparison)
The table below summarizes typical deviations observed when analyzing the same botanical extract using different grades of standards.
| Parameter | Class A (CRM) | Class B (Analytical) | Class C (Reagent) |
| Standard Potency Used | 94.2% (Mass Balance) | 99.1% (HPLC Area) | 100% (Assumed) |
| Calculated Sample Conc. | 12.5 mg/g (True) | 11.9 mg/g (-4.8%) | 11.8 mg/g (-5.6%) |
| Linearity ( | > 0.9998 | > 0.999 | > 0.995 |
| LOD (µg/mL) | 0.05 | 0.08 | 0.25 |
| Aglycone Peak | Not Detected | Trace | Visible (>1%) |
Interpretation: Using Class B or C standards without correcting for water and impurities leads to a systematic underestimation of the analyte in your samples.[1]
Conclusion & Recommendations
For drug development and rigorous quality control of Ginkgo biloba or Schima wallichii extracts:
-
Primary Reference: Always establish your calibration curve using a Class A CRM (e.g., PhytoLab) to ensure metrological traceability.[1]
-
Working Standard: You may use Class B standards for routine runs only if they are calibrated against the Primary CRM first.[1]
-
Storage: Store K3R standards at -20°C, desiccated. The rhamnose bond is susceptible to hydrolysis if exposed to moisture at room temperature.[1]
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 25202794, this compound. Retrieved October 26, 2023, from [Link]
-
SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of Rutin and Kaempferol. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 2. Kaempferol 3-O-(Alpha-L-Rhamnopyranosyl(1->2)-Beta-D-Galactopyranosyl)-7-O-Alpha-L-Rhamnopyranoside | C33H40O19 | CID 57397583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
Validation of UV-Vis spectrophotometric methods for total Afzelin content
Validation of UV-Vis Spectrophotometric Methods for Total Afzelin Content: A Comparative Guide
Abstract
This technical guide evaluates the performance of an optimized Aluminum Chloride (AlCl₃) Colorimetric Method for the quantification of Afzelin (Kaempferol-3-O-rhamnoside). Designed for researchers in drug discovery and phytochemical analysis, this document compares the spectrophotometric protocol against Direct UV analysis and High-Performance Liquid Chromatography (HPLC). We demonstrate that while HPLC remains the gold standard for separation, the AlCl₃ complexation method offers a statistically comparable, high-throughput alternative for routine total content quantification, provided specific validation criteria are met.
Introduction: The Analytical Challenge
Afzelin is a bioactive flavonol glycoside with significant therapeutic potential, including anti-inflammatory, antioxidant, and DNA-protective activities. Accurate quantification is critical during early-stage drug development and quality control of botanical extracts (Nymphaea odorata, Azadirachta indica).
The Problem: Direct UV measurement of Afzelin is prone to significant interference from non-flavonoid phenolic compounds and matrix artifacts, leading to false positives.
The Solution: The AlCl₃ complexation method utilizes a bathochromic shift (Red Shift), moving the absorption maximum (
Comparative Methodology
We compare three distinct analytical approaches. The "Product" in this validation context is the Optimized AlCl₃ Colorimetric Method .
| Feature | Method A: Optimized AlCl₃ (The Product) | Method B: Direct UV | Method C: HPLC-DAD (Reference) |
| Principle | Chelation of Al(III) with C4-keto & C3/C5-OH groups | Intrinsic chromophore absorption | Chromatographic separation |
| Selectivity | High (Specific to Flavonoids) | Low (Interference from all phenolics) | Very High (Compound specific) |
| Throughput | High (96-well plate compatible) | High | Low (20-40 min/sample) |
| Cost | Low (< $1/sample) | Low (< $0.50/sample) | High (> $20/sample) |
| LOD (Limit of Detection) | ~1.5 µg/mL | ~0.5 µg/mL (High noise) | ~0.05 µg/mL |
Experimental Protocol: Optimized AlCl₃ Method
Core Directive: This protocol is designed as a self-validating system. The "Check Step" ensures the complexation has occurred before data is recorded.
Reagents:
-
Standard: Afzelin (purity >98%).
-
Reagent A: 2% (w/v) Aluminum Chloride (AlCl₃) in Methanol.
-
Reagent B: 1 M Sodium Acetate (NaOAc) (Stabilizer).
-
Solvent: HPLC-grade Methanol.
Step-by-Step Workflow:
-
Preparation of Stock: Dissolve 1.0 mg Afzelin in 10 mL Methanol (100 µg/mL).
-
Reaction Setup:
-
Transfer 1.0 mL of Sample/Standard into a test tube.
-
Add 1.0 mL of Reagent A (2% AlCl₃).
-
Critical Step: Add 1.0 mL of Reagent B (NaOAc). This stabilizes the complex and prevents signal drift.
-
Dilute to 5.0 mL total volume with Methanol.
-
-
Incubation: Vortex and incubate at 25°C for 40 minutes in the dark.
-
Self-Validating Check: Perform a spectral scan (300–500 nm).
-
Pass Criteria: The
must shift from ~344 nm (native Afzelin) to 415 ± 2 nm . If no shift is observed, the reaction failed.
-
-
Measurement: Record Absorbance at 415 nm against a blank (Sample + Methanol without AlCl₃).
Visualizations
Figure 1: Analytical Workflow & Decision Logic
This diagram outlines the operational flow and the decision logic for selecting the appropriate method based on laboratory needs.
Caption: Operational workflow comparing the high-throughput AlCl₃ method (Green) with the high-specificity HPLC method (Blue). The red diamond represents the critical self-validation step.
Validation Results & Performance Comparison
The following data summarizes the validation parameters in accordance with ICH Q2(R2) guidelines.
Table 1: Performance Metrics
| Parameter | Method A (AlCl₃ Complexation) | Method C (HPLC-DAD) | Acceptance Criteria (ICH) |
| Linearity (Range) | 2.0 – 100.0 µg/mL | 0.5 – 100.0 µg/mL | |
| Regression ( | 0.9992 | 0.9998 | |
| Accuracy (Recovery) | 98.5% ± 1.2% | 99.8% ± 0.5% | 98.0 – 102.0% |
| Precision (Intra-day) | 1.8% RSD | 0.6% RSD | |
| Precision (Inter-day) | 2.1% RSD | 0.9% RSD | |
| LOD (Limit of Detection) | 1.2 µg/mL | 0.05 µg/mL | Signal-to-Noise 3:1 |
| Specificity | Moderate (Class Specific) | Excellent (Compound Specific) | No interference |
Expert Insight: While HPLC demonstrates superior sensitivity (LOD 0.05 µg/mL), the AlCl₃ method falls well within the acceptable accuracy range (98-102%) for total content assays. The precision (RSD < 2.5%) is sufficient for QC release testing of raw materials where Afzelin is a major marker.
Discussion: Mechanism & Causality
Why the AlCl₃ method is superior to Direct UV: Direct UV measurement at 265 nm or 344 nm is non-specific. Plant extracts contain tannins, phenolic acids, and proteins that absorb heavily in this region.
-
The Mechanism: Aluminum ions (
) form acid-stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of Afzelin. -
The Result: This complexation delocalizes the
-electron system, lowering the energy required for electronic transition. This results in a Bathochromic Shift (approx. +60-70 nm) to ~415 nm. -
The Benefit: Most interfering matrix components do not exhibit this shift, effectively rendering them invisible at 415 nm.
Figure 2: Chemical Complexation Mechanism
A conceptual representation of the AlCl₃ interaction with the Afzelin flavonoid core.
Caption: The reaction mechanism where Aluminum ions chelate with Afzelin, inducing the spectral shift required for specific detection.
Conclusion
For routine quality control and high-throughput screening , the Optimized AlCl₃ Colorimetric Method is the recommended alternative to HPLC. It balances cost, speed, and specificity.[1] However, for impurity profiling or trace analysis (< 1 µg/mL), HPLC-DAD remains the mandatory standard.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][2][3][4][5]
-
Shin, S. W., et al. (2013). Antagonizing Effects and Mechanisms of Afzelin against UVB-Induced Cell Damage.[6] PLOS ONE.
-
Telange, D. R., et al. (2014).[3] Development and Validation of UV Spectrophotometric Method for the Estimation of Kaempferol. Pharmaceutical Methods.[1][3][4][5][7]
-
Pękal, A., & Pyrzynska, K. (2014). Evaluation of Aluminium Complexation Reaction for Flavonoid Content Assay.[8][9] Food Analytical Methods.[5]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Antagonizing Effects and Mechanisms of Afzelin against UVB-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
Bioavailability & Pharmacokinetics Guide: Kaempferol-3-O-Rhamnoside vs. Kaempferol-3-O-Glucoside
[1]
Executive Summary: The Glycoside Determinant
For drug development professionals and researchers, the choice between Kaempferol-3-O-rhamnoside (Afzelin) and Kaempferol-3-O-glucoside (Astragalin) is not merely structural—it is a decision between proximal, enzyme-facilitated absorption and distal, microbiota-dependent activation .[1]
-
Kaempferol-3-O-Glucoside (K3G): Exhibits superior bioavailability.[1] It utilizes the "LPH/SGLT1 Shunt," allowing for rapid hydrolysis in the small intestine and subsequent absorption of the aglycone. It is the preferred candidate for acute systemic targets requiring rapid
. -
Kaempferol-3-O-Rhamnoside (K3R): Displays lower and delayed bioavailability.[1] It resists human brush border hydrolysis, functioning instead as a "colonic delivery system" or a localized SGLT1 inhibitor. It is the superior candidate for lower-GI targets (e.g., colitis) or metabolic modulation via glucose transport inhibition.[1]
Structural & Physicochemical Context
The bioavailability divergence begins at the molecular level. The sugar moiety dictates the interaction with intestinal transporters and hydrolases.
| Feature | Kaempferol-3-O-Glucoside (Astragalin) | Kaempferol-3-O-Rhamnoside (Afzelin) |
| Sugar Moiety | Glucose (Aldohexose) | Rhamnose (Deoxy-hexose) |
| Solubility | Moderate (Hydrophilic) | Lower (Less polar due to methyl group on C6) |
| LPH Affinity | High (Substrate) | Negligible (Resistant) |
| SGLT1 Interaction | Transport Substrate | Competitive Inhibitor |
Scientific Insight: The C6-methyl group on rhamnose renders the glycosidic bond sterically resistant to human Lactase Phlorizin Hydrolase (LPH), forcing the molecule to bypass the small intestine's primary absorption window.
Mechanistic Deep Dive: Absorption Pathways
The critical differentiator is the Site of Hydrolysis . Bioavailability of flavonoids is rate-limited by the release of the aglycone (Kaempferol), as glycosides permeate enterocytes poorly.
Pathway A: The Glucoside "Fast Track" (Small Intestine)
-
LPH Hydrolysis: In the jejunum, LPH (brush border enzyme) rapidly cleaves the glucose moiety.
-
SGLT1 Transport: Intact K3G can be actively transported into the enterocyte via Sodium-Glucose Linked Transporter 1 (SGLT1).[1]
-
CBG Hydrolysis: Once intracellular, Cytosolic
-Glucosidase (CBG) cleaves the sugar, releasing Kaempferol for phase II conjugation.
Pathway B: The Rhamnoside "Delayed Route" (Colon)
-
Enzyme Resistance: K3R passes through the small intestine largely intact.
-
SGLT1 Blockade: K3R acts as a competitive inhibitor of SGLT1, potentially reducing glucose uptake (a mechanism relevant for anti-diabetic applications) but limiting its own active transport.
-
Microbial Activation: In the colon, specific microbiota (e.g., Bacteroides, Enterococcus) secreting
-L-rhamnosidase cleave the sugar. -
Passive Diffusion: The released aglycone is absorbed in the large intestine, but efficiency is lower due to fecal sequestration and lower surface area.
Visualization: Enterocyte Absorption Dynamics
Figure 1: Comparative absorption pathways.[1] Note the dual-entry mechanism for the Glucoside (Blue) versus the distal, microbiota-dependent pathway for the Rhamnoside (Red).[1]
Pharmacokinetic Performance Comparison
The following data synthesizes trends from rodent and human Caco-2 studies. Note that "Intact Glycoside" absorption is generally
| Parameter | Kaempferol-3-Glucoside | Kaempferol-3-Rhamnoside | Biological Implication |
| 0.5 – 1.0 h | 4.0 – 9.0 h (Biphasic) | Glucoside is rapidly absorbed in the small intestine.[1] Rhamnoside requires transit to colon.* | |
| High | Low - Moderate | Rapid hydrolysis drives a higher concentration gradient for passive diffusion.[1] | |
| AUC (Total Exposure) | High | Moderate | Glucoside provides greater systemic exposure per unit dose. |
| Metabolic Fate | Extensively Glucuronidated | Extensively Glucuronidated | Both circulate primarily as Phase II conjugates, rarely as free aglycone. |
| Main Transporter | SGLT1 / Passive | Passive (Post-Hydrolysis) | Rhamnoside uptake is rate-limited by microbial enzymatic activity.[1] |
*Note: Some specific rodent studies using high-concentration extracts have reported faster
Experimental Protocols for Validation
To empirically verify these differences in your specific formulation, use the following self-validating protocols.
Protocol A: Caco-2 Permeability with Hydrolysis Control
Objective: Determine if the compound is absorbed intact or requires brush border hydrolysis.
-
Cell Culture: Seed Caco-2 cells (Passage 35-45) on Transwell inserts. Culture for 21 days to ensure full expression of LPH and SGLT1.
-
Inhibitor Setup:
-
Transport Assay: Add
of K3G or K3R to the apical side. -
Sampling: Sample basolateral compartment at 30, 60, 90, 120 min.
-
Analysis: Analyze via HPLC-MS/MS.
-
Validation Logic: If K3G transport drops significantly in Well C (Phlorizin), SGLT1 is active. If K3R transport is unaffected by Phlorizin but generally low, it confirms passive diffusion and SGLT1 independence.
-
Protocol B: Antibiotic-Treated Rat PK Study
Objective: Confirm the role of microbiota in Rhamnoside absorption.
-
Group 1 (Control): Standard diet.
-
Group 2 (Microbiota Depleted): Pre-treat with broad-spectrum antibiotic cocktail (Ampicillin, Neomycin, Metronidazole) for 5 days.
-
Administration: Oral gavage of equimolar doses of K3G and K3R to respective subgroups.
-
Blood Sampling: Portal vein cannulation (preferred) or tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
-
Data Interpretation:
-
K3G: Should show minimal difference between Group 1 and 2 (relies on host enzymes).
-
K3R: Should show near-total loss of bioavailability in Group 2 (relies on microbiota).
-
Strategic Recommendations
For Acute Systemic Therapy (e.g., Neuroprotection, Cardioprotection)
Select: Kaempferol-3-O-Glucoside. [1][2]
-
Reasoning: You need high
and reliable upper-GI absorption to reach systemic circulation rapidly.[1] The SGLT1 pathway ensures uptake even against concentration gradients.
For Metabolic or Gut Health (e.g., Diabetes, Colitis)
Select: Kaempferol-3-O-Rhamnoside. [1]
-
Reasoning:
-
SGLT1 Inhibition: K3R acts as a natural SGLT1 inhibitor, potentially blunting postprandial glucose spikes directly in the lumen.
-
Colonic Targeting: The rhamnose bond resists digestion, delivering the bioactive aglycone directly to the colon for anti-inflammatory action on colitis or modulation of the microbiome.
-
References
-
Mechanism of SGLT1 Inhibition: Rodríguez, P., et al. (2010). "Inhibition of glucose intestinal absorption by kaempferol 3-O-alpha-rhamnoside purified from Bauhinia megalandra leaves."[1][3] Fitoterapia. Link
-
Pharmacokinetic Comparison (Rat Model): Zheng, L., et al. (2020).[4][5] "Comparative pharmacokinetics of quercitrin, astragalin, afzelin and taxifolin in plasma after oral administration of Polygonum orientale inflorescence." Xenobiotica. Link
-
Human Absorption of Kaempferol Glycosides: DuPont, M.S., et al. (2004). "Absorption of kaempferol from endive, a source of kaempferol-3-glucuronide, in humans."[1][6] European Journal of Clinical Nutrition. Link
-
Caco-2 Permeability of Flavonoids: Tian, X.J., et al. (2009). "Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model." International Journal of Pharmaceutics. Link
-
Microbial Hydrolysis of Rhamnosides: Braune, A., & Blaut, M. (2016). "Bacterial species involved in the conversion of dietary flavonoids in the human gut." Gut Microbes. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsit.com [ijsit.com]
- 3. Inhibition of glucose intestinal absorption by kaempferol 3-O-α-rhamnoside purified from Bauhinia megalandra leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption of kaempferol from endive, a source of kaempferol-3-glucuronide, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Reproducibility of Afzelin Quantification: A Comparative Technical Guide
Topic: Inter-laboratory Reproducibility of Afzelin Quantification Methods Content Type: Publish Comparison Guide
Executive Summary & Core Directive
Afzelin (Kaempferol-3-O-rhamnoside) is a bioactive flavonol glycoside critical to the pharmacological profile of Nelumbo nucifera, Prunus species, and Houttuynia cordata. Despite its therapeutic potential (anti-inflammatory, osteoprotective), inter-laboratory data often exhibits high variance (RSD > 15%), primarily driven by inconsistent extraction protocols and detection modalities.
This guide provides a self-validating framework for researchers to select and execute the optimal quantification method. We move beyond simple "recipes" to analyze the causality of variance—comparing the robustness of HPLC-UV, LC-MS/MS, and HPTLC.
Comparative Performance Matrix
The following data synthesizes performance metrics across three distinct analytical tiers. Values are derived from cross-validated literature and standard bioanalytical guidelines (ICH Q2(R1)).
| Feature | Method A: HPLC-UV/DAD | Method B: LC-MS/MS (MRM) | Method C: HPTLC-Densitometry |
| Primary Application | Quality Control (QC) of plant extracts | Pharmacokinetics (PK) & trace analysis | High-throughput herbal screening |
| Sensitivity (LOD) | ~5.0 ng/mL | ~1.6 ng/mL (Highest) | ~50–100 ng/band |
| Linearity Range | 5.0 – 100 µg/mL | 1.0 – 1000 ng/mL | 200 – 700 ng/band |
| Inter-Lab Reproducibility | High (Robust to matrix changes) | Moderate (Susceptible to ion suppression) | Moderate (Dependent on humidity/plate) |
| Throughput | Low (20-40 min/run) | Medium (5-10 min/run) | High (Parallel processing) |
| Cost Per Sample | Low | High | Very Low |
| Critical Failure Point | Co-elution with other glycosides | Matrix effects (Ion suppression) | Band broadening / Rf shifts |
Critical Control Points for Reproducibility
To ensure data integrity across different laboratories, the following variables must be standardized. This section explains the causality behind experimental choices.
The Standard Purity Trap
-
Issue: Commercial Afzelin standards often vary in hydration state (hemihydrate vs. anhydrous).
-
Solution: Always correct for moisture content using TGA (Thermogravimetric Analysis) or purchase certified reference materials (CRM) with purity >98% determined by qNMR.
Extraction Efficiency & Hydrolysis
-
Direct Quantification (Recommended): Quantifying Afzelin directly preserves the glycosidic bond.
-
Acid Hydrolysis: Often used to quantify "Total Kaempferol," but this destroys the specific rhamnoside information, rendering the data useless for Afzelin-specific bioactivity studies.
-
Solvent Choice: Methanol:Water (70:30) is the "Golden Ratio" for extraction. Higher organic content extracts lipophilic chlorophylls; higher water content fails to solubilize the glycoside efficiently.
Visualizing the Workflow & Failure Modes
Diagram 1: Method Selection Decision Tree
This logic flow ensures you select the correct instrument based on sample complexity and sensitivity needs.
Caption: Decision matrix for selecting the optimal Afzelin quantification method based on matrix complexity and sensitivity requirements.
Detailed Experimental Protocols
Protocol A: LC-MS/MS (Gold Standard for Bioanalysis)
Rationale: This method uses Multiple Reaction Monitoring (MRM) for maximum selectivity, eliminating interference from isobaric flavonoids (e.g., isomers of Kaempferol-3-glucoside).
1. Instrumentation:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: C18 Core-Shell (2.1 x 50 mm, 1.7 µm). Why? Core-shell particles provide UHPLC resolution at lower backpressures.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Parameters (Negative Mode ESI):
-
Precursor Ion (Q1): m/z 431.1 [M-H]⁻ (Afzelin MW = 432.38).
-
Product Ion (Q3): m/z 285.0 [Aglycone - H]⁻.
-
Collision Energy (CE): 35 eV (Optimized for glycosidic bond cleavage).
-
Dwell Time: 50 ms.
4. Self-Validation Step:
-
Inject a "Matrix Blank" (plasma/extract without Afzelin) to check for ion suppression at the retention time (approx 3.2 min). If signal drops >20% compared to solvent standards, switch to Matrix-Matched Calibration .
Protocol B: HPLC-DAD (Robust Routine Analysis)
Rationale: UV detection is less sensitive to matrix effects than MS, making it superior for inter-lab reproducibility when analyzing raw plant materials.
1. Instrumentation:
-
Detector: Diode Array Detector (DAD) monitoring at 265 nm (Band II) and 365 nm (Band I).
-
Column: C18 (4.6 x 250 mm, 5 µm). Why? Larger dimensions increase loadability and separate complex plant matrices.
2. Mobile Phase:
-
Isocratic Elution: Methanol : 0.1% Phosphoric Acid (55 : 45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Strict control required to stabilize retention times).
3. System Suitability Criteria:
-
Tailing Factor: < 1.5.
-
Theoretical Plates: > 5000.
-
RSD of Areas (n=6): < 2.0%.
Diagram 2: Reproducibility Failure Analysis
This diagram identifies where errors creep into the quantification process.
Caption: Fishbone diagram illustrating the primary sources of error contributing to inter-laboratory variance in Afzelin quantification.
References
-
Quantification and Validation of an HPLC Method for Low Concentrations of Flavonoids. Source: National Institutes of Health (NIH). URL:[Link]
-
LC-MS guided the efficient isolation of afzelin and quercitrin from herbal plants. Source: ResearchGate.[2] URL:[Link]
-
Evaluation of HPLC and LC-MS/MS Methods for 25(OH)D3 Assay (Method Comparison Proxy). Source: PubMed.[3] URL:[Link]
-
Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion. Source: PubMed.[3] URL:[Link]
-
Extraction and Purification of Quercitrin, Hyperoside, Rutin, and Afzelin using Aqueous Two-Phase System. Source: ResearchGate.[2] URL:[Link]
-
Simultaneous determination of myricetrin, quercitrin and afzelin in leaves of Cercis chinensis. Source: PubMed Central. URL:[Link]
Sources
- 1. An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
Purity Profiling of Kaempferol 3-O-rhamnoside (Afzelin): A Technical Comparison Guide
Executive Summary: The Hidden Variables in Flavonoid Standards
In drug discovery and metabolic mapping, Kaempferol 3-O-rhamnoside (Afzelin) is a critical marker for anti-inflammatory and osteogenic pathways. However, commercial standards exhibit significant variability in purity. Unlike synthetic small molecules, flavonoid glycosides are prone to specific degradation pathways (hydrolysis) and co-elution issues (isomeric contamination) that standard HPLC-UV methods often miss.
This guide provides a rigorous comparison of commercial purity grades and establishes a self-validating analytical workflow to detect the three most common impurities: Kaempferol (Aglycone) , Astragalin (Glucoside) , and Quercitrin (Quercetin analog) .
Part 1: Comparative Analysis of Commercial Standards
Commercial standards are generally categorized into "HPLC Grade" (>98%) and "Technical Grade" (~90-95%). The discrepancy often lies not in non-specific debris, but in structurally related flavonoids that possess similar UV absorption profiles.
Table 1: The Impurity Profile Matrix
| Impurity Type | Compound Name | MW (Da) | Origin | Detection Challenge |
| Target | This compound | 432.38 | Native | N/A |
| Hydrolysis Artifact | Kaempferol (Aglycone) | 286.24 | Degradation (Acid/Heat) | Low: Elutes significantly later on C18; distinct mass. |
| Glycosidic Isomer | Kaempferol 3-O-glucoside (Astragalin) | 448.38 | Co-extraction | High: Similar polarity; co-elutes in isocratic methods; requires MS/NMR to distinguish sugar. |
| Aglycone Analog | Quercetin 3-O-rhamnoside (Quercitrin) | 448.38 | Biosynthetic Precursor | Medium: Quercetin is more polar (elutes earlier); distinct MS fragmentation (Aglycone 301 vs 285). |
| Di-glycoside | Kaempferol 3,7-dirhamnoside (Kaempferitrin) | 578.52 | Incomplete Purification | Low: Elutes earlier (more polar); distinct mass. |
Part 2: Experimental Validation Protocols
The following protocols are designed to be self-validating. If the internal checks (System Suitability) fail, the data is invalid.
Protocol A: High-Resolution LC-MS/MS Separation
Objective: To resolve the critical pair (Afzelin vs. Astragalin) and detect aglycone degradation.
Methodology:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 40% B over 15 min; Hold 2 min; 95% Wash.
-
Detection: ESI Negative Mode (Phenolics ionize better in Neg mode).
Diagnostic Logic (The "Why"):
-
Elution Order: On C18, glycosides elute before aglycones.
-
Order: Kaempferitrin (Di-gly) < Quercitrin (More OH) < Afzelin < Kaempferol (Aglycone).
-
-
Mass Transitions (MRM):
-
Afzelin: Parent m/z 431
Product m/z 285 (Loss of Rhamnose, -146 Da). -
Astragalin: Parent m/z 447
Product m/z 285 (Loss of Glucose, -162 Da). -
Note: Both produce the same aglycone fragment (285), so the Parent ion and Retention Time are the discriminators.
-
Protocol B: NMR Structural Confirmation (The Gold Standard)
Objective: To definitively distinguish the sugar moiety (Rhamnose vs. Glucose) which MS can sometimes confuse if resolution is poor.
Sample Prep: Dissolve 5 mg standard in 600 µL DMSO-
Key Diagnostic Signals:
-
The Rhamnose Methyl (Critical Check):
-
Look for a doublet at
0.8 - 1.2 ppm ( Hz). -
Logic: Rhamnose is a 6-deoxy sugar (has a methyl group). Glucose does not. If this peak is missing, you have Astragalin (Glucose), not Afzelin.
-
-
The Anomeric Proton (
):-
Afzelin (
-L-Rham): ~5.3 ppm, Broad singlet or small doublet ( Hz) . -
Astragalin (
-D-Glc): ~5.4 ppm, Large doublet ( Hz) . -
Logic: The coupling constant (
) reveals the stereochemistry of the glycosidic bond.
-
Part 3: Visualization of Logic & Workflow
Diagram 1: Impurity Identification Decision Tree
This diagram illustrates the logical flow for identifying impurities based on Mass Spectrometry and NMR data.
Caption: Logical workflow for distinguishing this compound from its common structural analogs and degradation products.
Diagram 2: Chromatographic Separation Profile (C18)
This diagram visualizes the expected elution order based on polarity, a critical "System Suitability" check.
Caption: Expected C18 Reverse Phase elution order. Any peak appearing after Afzelin is likely the hydrolyzed aglycone.
References
-
Cai, Y., et al. (2013). "this compound-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots."[2][3] New Phytologist.
- Relevance: Establishes HPLC separation profiles for kaempferol mono- vs. di-glycosides.
- Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. Relevance: The foundational text for NMR shift rules (Aglycone vs. Glycoside shifts).
-
Lee, J. H., et al. (2019). "Isolation of flavonol rhamnosides from Pometia pinnata leaves." Journal of Applied Pharmaceutical Science.
- Relevance: Provides specific NMR coupling constants for rhamnoside moieties ( values).
- Dubber, M. J., & Kanfer, I. (2004). "High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba." Journal of Pharmacy & Pharmaceutical Sciences. Relevance: Validates the elution order of Quercetin vs. Kaempferol glycosides on C18 phases.
Sources
- 1. ijariie.com [ijariie.com]
- 2. This compound-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
QC Parameters for Afzelin-Standardized Herbal Extracts: A Technical Comparison Guide
Executive Summary
Afzelin (Kaempferol-3-O-rhamnoside) is a bioactive flavonol glycoside emerging as a superior standardization marker compared to its aglycone parent, Kaempferol, and its structural isomer, Astragalin (Kaempferol-3-O-glucoside). Found in Nymphaea odorata (Water Lily), Houttuynia cordata, and Bauhinia forficata, Afzelin exhibits distinct renal-protective, anti-inflammatory, and apoptotic-modulating properties that are often lost or altered upon hydrolysis.
This guide provides a rigorous Quality Control (QC) framework for researchers and drug developers. Unlike generic flavonoid standardization, Afzelin-specific QC requires high-resolution separation to distinguish it from closely related glycosides and strict stability monitoring to prevent degradation into the aglycone.
Part 1: Technical Background & Comparative Analysis
The Chemical Advantage: Why Standardize for Afzelin?
While Kaempferol is a potent antioxidant, its poor water solubility and rapid metabolism limit its clinical utility. Afzelin retains the core flavonol structure but includes a rhamnose moiety at the C-3 position.[1] This glycosylation alters the compound's polarity, metabolic stability, and biological interaction profile.
Comparative Analysis: Afzelin vs. Alternatives
The following table objectively compares Afzelin against its primary alternatives in herbal extract standardization.
| Feature | Afzelin (Target) | Astragalin (Alternative Glycoside) | Kaempferol (Aglycone/Degradant) |
| Chemical Structure | Kaempferol-3-O-rhamnoside | Kaempferol-3-O-glucoside | Kaempferol (No sugar moiety) |
| Molecular Weight | 432.38 g/mol | 448.38 g/mol | 286.24 g/mol |
| RP-HPLC Elution | Intermediate (Elutes after Astragalin) | Early (Most Polar) | Late (Most Hydrophobic) |
| Solubility (Water) | Moderate (Glycosidic enhancement) | High (Glucose is highly polar) | Very Low (< 0.5 mg/mL) |
| Key Bioactivity | Renal protection, specific AR inhibition, anti-cancer (prostate) | Anti-allergic, antioxidant | General antioxidant, cytotoxic at high doses |
| Stability Risk | Hydrolysis to Kaempferol (Acid/Enzyme sensitive) | Hydrolysis to Kaempferol | Stable (End product) |
| Standardization Challenge | Resolution: Must separate from Astragalin. | Co-elution: Often co-elutes with other polar glycosides. | Specificity: Ubiquitous; poor marker for specific plant identity. |
Part 2: Critical QC Parameters & Methodologies
To ensure the integrity of Afzelin-standardized extracts, the following QC parameters must be validated.
Identity & Specificity (Chromatographic Resolution)
Objective: Confirm the presence of Afzelin and ensure it is distinct from Astragalin.
-
Requirement: The chromatographic method must achieve a resolution factor (
) of between Afzelin and Astragalin. -
Method: RP-HPLC with UV detection (Diode Array).
-
Acceptance Criteria: Retention time match with standard (
) and UV spectral match (Max absorption ~265 nm, ~344 nm).
Assay (Quantification)
Objective: Determine the precise concentration of Afzelin (% w/w).
-
Method: External Standard Method using HPLC-DAD.
-
Linearity:
over 10–200 µg/mL range. -
Precision: RSD
for replicate injections.
Impurity Profiling (Stability Indicator)
Objective: Quantify degradation products.
-
Primary Impurity: Kaempferol (Aglycone).
-
Limit: Kaempferol content should be
of the total flavonoid content in a "Glycoside-Standardized" extract to ensure the material has not undergone hydrolysis.
Part 3: Experimental Protocols
Protocol A: Optimized Extraction for QC Analysis
Rationale: 70% Ethanol provides the optimal polarity balance for extracting glycosides like Afzelin while minimizing lipophilic interference.
-
Preparation: Pulverize dried plant material (e.g., Houttuynia cordata aerial parts) to pass a #40 mesh sieve.
-
Extraction: Weigh 1.0 g of powder into a 50 mL centrifuge tube.
-
Solvent: Add 25 mL of 70% Ethanol .
-
Process: Sonicate for 30 minutes at
(Avoid heat to prevent hydrolysis). -
Clarification: Centrifuge at 4000 rpm for 10 minutes. Filter supernatant through a 0.45 µm PTFE filter.
-
Dilution: Dilute filtrate 1:10 with mobile phase prior to injection.
Protocol B: High-Resolution HPLC Method
Rationale: A gradient elution is strictly required to separate Astragalin (polar), Afzelin (intermediate), and Kaempferol (non-polar).
-
Instrument: HPLC with Photodiode Array (PDA/DAD) Detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Temperature:
. -
Flow Rate: 1.0 mL/min.
-
Detection: UV 265 nm (Quantification), 350 nm (Confirmation).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 90% | 10% | Equilibration |
| 5.0 | 85% | 15% | Polar impurities |
| 15.0 | 75% | 25% | Astragalin (~12 min) |
| 25.0 | 60% | 40% | Afzelin (~22 min) |
| 35.0 | 10% | 90% | Kaempferol (~32 min) |
| 40.0 | 90% | 10% | Re-equilibration |
Part 4: Visualization of QC Workflows
Diagram 1: Extraction & QC Workflow
This workflow illustrates the critical path from raw material to validated data, highlighting the decision points for impurity limits.
Caption: Standardized workflow for Afzelin extraction and quality assessment, emphasizing the critical "Data Evaluation" checkpoint for hydrolysis artifacts.
Diagram 2: Degradation & Separation Logic
This diagram visualizes the chemical relationship between the markers and their chromatographic behavior, explaining why the gradient method is necessary.
Caption: Chemical degradation pathways and their correlation with HPLC retention times (RT). Note that Afzelin elutes between the polar glucoside and the non-polar aglycone.
References
-
Validation of HPLC Method for Flavonoid Glycosides Source: Journal of Applied Pharmaceutical Science URL:[Link]
-
Diuretic and Renal Protective Effect of Kaempferol 3-O-Alpha-L-rhamnoside (Afzelin) Source: ResearchGate / PubMed URL:[Link]
-
Afzelin: Advances on Resources, Biosynthesis, and Bioavailability Source: ResearchGate URL:[2][Link]
-
Phenolic Compounds from Nymphaea odorata Source: Journal of Natural Products URL:[Link]
-
Isolation of Flavonol Rhamnosides and Alpha-Glucosidase Inhibition Source: Journal of Applied Pharmaceutical Science URL:[Link]
Sources
Safety Operating Guide
Comprehensive Safety & Handling Guide: Kaempferol 3-O-rhamnoside (Afzelin)
[1][2]
Executive Safety Summary
Compound Identity: this compound (Afzelin) CAS Number: 482-39-3 Molecular Formula: C₂₁H₂₀O₁₀[1][2]
While this compound is often classified as "Not a hazardous substance or mixture" under GHS criteria by major suppliers (e.g., Cayman Chemical, AbMole), this classification typically reflects a lack of toxicity data rather than confirmed safety.[1] As a bioactive flavonoid glycoside capable of modulating critical cell signaling pathways (e.g., MAPK, NF-κB, AMPK), it must be handled as a Potentially Bioactive Research Chemical .
Core Operational Risk: The primary danger in a laboratory setting arises from solvation .[2] When dissolved in penetrative solvents like DMSO (Dimethyl sulfoxide), the compound’s ability to cross the dermal barrier increases significantly, bypassing the skin's natural defenses.
Risk Assessment & Hazard Identification
| Hazard Category | Risk Level | Operational Context |
| Acute Toxicity | Low/Unknown | LD50 data is often extrapolated from Kaempferol aglycone.[1][2] Treat as "Harmful if swallowed" (Precautionary).[1][2][3][4] |
| Inhalation | Moderate | Fine powder form poses a respiratory irritation risk.[1][2] High surface area allows rapid absorption in lungs.[1][2] |
| Dermal Absorption | High (in solution) | Critical Risk: DMSO solutions can carry the compound directly into the bloodstream.[2] |
| Physical Hazard | Low | Not flammable, but organic dusts can theoretically form explosive mixtures in air. |
Personal Protective Equipment (PPE) Matrix
Effective protection requires matching the PPE to the state of the matter (Solid vs. Solution).[2]
Table 1: Task-Based PPE Specifications
| Component | Task A: Weighing / Dry Handling | Task B: Solubilization / Pipetting | Rationale |
| Hand Protection | Double Nitrile Gloves (4 mil minimum) | Solvent-Specific Gloves (See Note 1) | Dry powder requires standard barrier; Solutions require chemical resistance to the solvent.[1][2] |
| Respiratory | N95 Respirator (if outside hood) or Fume Hood (Preferred) | Fume Hood (Mandatory for volatile solvents) | Prevents inhalation of aerosolized dust or solvent vapors.[1][2] |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Protects against flying particles (solid) vs. splashes (liquid).[1][2] |
| Body Protection | Lab Coat (Cotton/Poly blend), long sleeves | Lab Coat + Chemical Apron (if >100mL) | Prevents contamination of street clothes; Apron prevents soak-through.[1][2] |
Note 1 (Glove Selection for Solutions):
If solvent is Methanol/Ethanol: Standard Nitrile gloves (breakthrough < 15 min) are insufficient for prolonged contact.[1][2] Change immediately upon splash, or use Silver Shield/4H laminates for extended handling.
If solvent is DMSO: Nitrile is generally resistant to DMSO, but DMSO permeates latex. Always use Nitrile.
Operational Protocol: Safe Handling Workflow
Phase 1: Storage & Retrieval
-
Environment: Store at -20°C in a desiccator. Flavonoid glycosides are hygroscopic; moisture promotes hydrolysis, degrading the compound into Kaempferol (aglycone) and Rhamnose.
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which causes the powder to clump and degrade.
Phase 2: Weighing (The "Static" Risk)
Dry flavonoid powders are prone to static charge, causing "fly-away" particles.[1][2]
-
Engineering Control: Use an ionizing blower or anti-static gun if available.[1][2]
-
Containment: Weigh inside a chemical fume hood or a ductless balance enclosure.
-
Technique: Use a narrow-neck weighing boat or anti-static parchment paper.[1][2] Do not use plastic spatulas; use stainless steel to ground the charge.[2]
Phase 3: Solubilization
Most assays require dissolution in DMSO or Ethanol.[1][2]
-
Vessel: Use glass or polypropylene (check solvent compatibility).[1][2]
-
Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.[2]
-
Vortexing: Cap tightly before vortexing. Do not vortex open tubes.[1][2]
Visualizing the Safety Logic
Diagram 1: PPE Selection & Handling Decision Tree
This workflow ensures you select the correct protection based on the physical state and solvent system.[2]
Caption: Operational logic for selecting PPE based on physical state and solvent carrier risks.
Emergency Response & Spill Management
Spill Response Protocol
-
Isolate: Evacuate the immediate area if a large amount of dry powder (>1g) is aerosolized.[1][2]
-
Protect: Don appropriate PPE (Goggles, N95, Double Gloves).[1]
-
Contain:
-
Powder: Cover with a damp paper towel to prevent dust generation.[1][2] Wipe up carefully.[1][2][5]
-
Liquid: Use an inert absorbent (vermiculite or spill pads).[1][2] Do not use paper towels for DMSO spills if they will be handled directly, as DMSO dissolves inks and binders in paper, potentially creating a secondary mess; use chemical absorbent pads.
-
-
Decontaminate: Clean surface with 10% ethanol followed by soap and water.[1][2] Kaempferol glycosides are yellow; visual inspection confirms cleanup.[1][2]
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Lift eyelids.[1][2]
-
Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. Wash with copious amounts of water.[1][2][3][6] Do not use ethanol to wash skin (it enhances absorption).[1][2]
-
Ingestion: Rinse mouth. Do not induce vomiting unless instructed by poison control.[1][2][3]
Waste Disposal Strategy
Disposal must comply with local environmental regulations (e.g., EPA in US, REACH in EU).
| Waste Type | Classification | Disposal Method |
| Pure Compound | Non-Hazardous Organic | Incineration via licensed chemical waste contractor.[1][2] |
| DMSO Solution | Hazardous (Solvent) | Segregate into "Halogen-Free Organic Solvents" container. |
| Methanol Solution | Flammable / Toxic | Segregate into "Flammable Solvents" container.[1][2] |
| Contaminated Solids | Hazardous Debris | Weighing boats, gloves, and wipes go into "Hazardous Solid Waste" bin. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved from [Link]
-
PubChem. (2024).[1][2] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
Rhoades, R. A., & Bell, D. R. (2013). Medical Physiology: Principles for Clinical Medicine. (Context on DMSO skin permeation). Lippincott Williams & Wilkins.[1][2]
Sources
- 1. kaempferol-3-O-alpha-L-rhamnoside | C21H20O10 | CID 15558501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
